AG-7404
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
343565-99-1 |
|---|---|
Molecular Formula |
C26H29N5O7 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-2-[3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-2-oxo-1-pyridinyl]pent-4-ynoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C26H29N5O7/c1-4-7-21(31-13-6-8-19(26(31)36)29-24(34)20-14-16(3)38-30-20)25(35)28-18(9-10-22(32)37-5-2)15-17-11-12-27-23(17)33/h1,6,8-10,13-14,17-18,21H,5,7,11-12,15H2,2-3H3,(H,27,33)(H,28,35)(H,29,34)/b10-9+/t17-,18+,21-/m0/s1 |
InChI Key |
QCUZOJBYWQPLIN-BNMFZAHFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC#C)N2C=CC=C(C2=O)NC(=O)C3=NOC(=C3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AG-7404; AG 7404; AG7404. |
Origin of Product |
United States |
Foundational & Exploratory
AG-7404: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-7404, also known as V-7404, is a potent, orally bioavailable, and irreversible inhibitor of the picornavirus 3C protease (3Cpro). This enzyme is essential for the replication of a wide range of enteroviruses, including poliovirus, by processing the viral polyprotein into functional viral proteins. This compound's mechanism of action centers on the covalent modification of the catalytic cysteine residue within the 3Cpro active site, thereby halting viral replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Viral Polyprotein Processing
The primary mechanism of action of this compound is the inhibition of the picornaviral 3C protease.[1][2] Enteroviruses, upon entering a host cell, translate their single-stranded RNA genome into a single large polyprotein.[3][4] This polyprotein must be cleaved into individual structural and non-structural proteins for the virus to replicate and assemble new virions. The viral 3C protease, along with the 2A protease, is responsible for this critical processing step.[5]
This compound acts as an irreversible inhibitor of the 3C protease, effectively blocking the processing of the viral polyprotein and, consequently, inhibiting viral replication.[1][2] This targeted action makes it a promising antiviral candidate for the treatment of various enterovirus infections.
Signaling Pathway: Enterovirus Polyprotein Processing
The following diagram illustrates the enterovirus polyprotein processing cascade and the point of inhibition by this compound.
Quantitative Data Summary
In Vitro Antiviral Activity
The antiviral potency of this compound has been evaluated against a panel of poliovirus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.
| Virus Panel | EC50 Range (µM) | Reference |
| Programmatically Important Poliovirus Strains (n=45) | 0.080 - 0.674 | [3][6][7] |
| V-073-Resistant Poliovirus Variants | 0.218 - 0.819 | [3][6][7] |
| V-073-Susceptible Parental Strains | 0.202 - 0.407 | [3][6] |
| Enterovirus Panel (n=83, including 47 PV and 36 non-polio EV strains) | 0.004 - 6.25 | [8][9] |
| EV-D68 Isolates | 0.004 - 0.027 | [8][9] |
| EV-A71 Isolates | 0.022 - 0.509 | [8][9] |
| ECV-11 Isolates | 0.032 - 0.352 | [8][9] |
| CV-A16 | 5.99 | [8][9] |
Phase I Clinical Trial Pharmacokinetics (Single Ascending Dose)
A Phase I clinical trial in healthy adult volunteers provided the following pharmacokinetic data for single oral doses of V-7404 (this compound).
| Dose | t1/2 (h) | Reference |
| 1,000 mg | 8.85 ± 6.15 | [8] |
| 2,000 mg | 7.06 ± 3.27 | [8] |
t1/2: Terminal elimination half-life. The study also noted that pharmacokinetic exposure increased in an approximately dose-proportional manner.[10][5][8][9][11][12]
Experimental Protocols
In Vitro 3C Protease Inhibition Assay (Cell-Based)
This protocol is based on a cell-based protease assay designed to test inhibitors of picornavirus 3C proteases.
Objective: To determine the inhibitory effect of this compound on the proteolytic activity of enterovirus 3C protease in a cellular context.
Methodology:
-
Constructs: A chimeric transcription factor is engineered, consisting of a GAL4 DNA-binding domain and a VP16 activation domain, separated by the viral 3C protease and its cleavage site. A reporter plasmid containing the firefly luciferase gene under the control of a GAL4 upstream activating sequence is also used.
-
Cell Culture and Transfection: COS-1 cells are seeded in 12- or 6-well plates. The following day, the cells are co-transfected with the protease construct and the pG5luc reporter plasmid using a suitable transfection reagent (e.g., FuGENE).[13]
-
Compound Treatment: Following transfection, the cell culture medium is replaced with medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period to allow for protein expression and protease activity.
-
Luciferase Assay: After incubation, the cells are lysed, and the firefly luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase signal in the presence of this compound, compared to the vehicle control, indicates inhibition of the 3C protease. The EC50 value is calculated from the dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This protocol is a general method for determining the antiviral activity of a compound by measuring the reduction of virus-induced cell death.
Objective: To quantify the ability of this compound to protect host cells from the cytopathic effects of enterovirus infection.
Methodology:
-
Cell Culture: Monolayers of a suitable host cell line (e.g., HeLa or RD cells) are prepared in 96-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the enterovirus being tested.[14]
-
Compound Treatment: After a brief virus adsorption period, the virus-containing medium is removed, and fresh medium containing serial dilutions of this compound is added to the wells.[14] Control wells with virus only (no compound) and cells only (no virus, no compound) are included.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a complete cytopathic effect in the untreated control wells (typically 3-7 days).[2][14]
-
Assessment of CPE: The cytopathic effect is visually assessed under a microscope. Alternatively, cell viability can be quantified using a colorimetric or luminescent assay (e.g., crystal violet staining or an ATP-based assay).[2]
-
Data Analysis: The EC50 value is determined as the concentration of this compound that protects 50% of the cells from virus-induced CPE.
Preclinical Toxicology Studies
The nonclinical safety profile of this compound was evaluated through repeat-dose oral toxicology studies and in vitro genotoxicity assays.[8][9]
14-Day Repeat-Dose Oral Toxicology Studies:
-
Results: this compound was well-tolerated at all dose levels, and no adverse effects were observed.[8][9]
-
No Observed Adverse Effect Level (NOAEL): The highest dosage evaluated, 1,500 mg/kg/day.[8][9]
In Vitro Genotoxicity Assays:
-
Results: The genotoxicity study results for this compound were negative.[8][9]
-
Note: Specific assay types were not detailed in the available literature.
Synergistic Antiviral Activity
In vitro studies have demonstrated that this compound exhibits synergistic antiviral activity when used in combination with capsid inhibitors such as V-073 (pocapavir) and BTA798. This is in contrast to the additive effect observed when two capsid inhibitors are combined. The distinct mechanisms of action—this compound targeting the 3C protease and capsid inhibitors preventing viral entry or uncoating—likely contribute to this synergistic effect.
Conclusion
This compound is a specific and potent irreversible inhibitor of the enteroviral 3C protease. Its mechanism of action, which involves the disruption of viral polyprotein processing, has been well-characterized through in vitro studies. The available quantitative data on its antiviral activity and pharmacokinetics, along with its favorable preclinical safety profile, support its continued investigation as a potential therapeutic agent for serious enterovirus infections. The synergistic activity observed with capsid inhibitors suggests that combination therapy could be a valuable strategy to enhance efficacy and combat potential drug resistance. Further research, including more detailed elucidation of experimental protocols and additional clinical trials, will be crucial in fully defining the therapeutic potential of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enterovirus ~ ViralZone [viralzone.expasy.org]
- 4. Enterovirus - Wikipedia [en.wikipedia.org]
- 5. studenttheses.uu.nl [studenttheses.uu.nl]
- 6. ovid.com [ovid.com]
- 7. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404, also known as V-7404, is a potent, orally bioavailable, irreversible inhibitor of the picornavirus 3C protease (3Cpro). This enzyme is essential for the replication of a wide range of picornaviruses, a family of RNA viruses that includes human rhinoviruses (HRV), polioviruses, and coxsackieviruses. By targeting the 3C protease, this compound effectively blocks the processing of the viral polyprotein, a critical step in the viral life cycle, thereby inhibiting viral replication. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Picornavirus genomes are translated into a single large polyprotein that must be cleaved by viral proteases to yield mature structural and non-structural proteins. The 3C protease is responsible for the majority of these cleavage events. This compound is a peptidomimetic inhibitor designed to fit into the active site of the 3C protease. It contains an α,β-unsaturated ester, which acts as a Michael acceptor. The catalytic cysteine residue in the 3C protease active site attacks the electrophilic carbon of the Michael acceptor, leading to the formation of an irreversible covalent bond. This covalent modification permanently inactivates the enzyme, halting polyprotein processing and subsequent viral replication.[1]
Data Presentation
The antiviral activity and enzymatic inhibition of this compound have been evaluated against various picornaviruses. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity (EC50) of this compound against various Picornaviruses
| Virus Serotype/Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Human Rhinovirus (hRV) | ||||
| hRV-A16 | HeLa | CPE Reduction (MTT) | 0.191 | [2][3] |
| hRV-A21 | HeLa | CPE Reduction (MTT) | 0.187 | [2][3] |
| hRV-B14 | HeLa | CPE Reduction (MTT) | 0.108 | [2][3] |
| Poliovirus | ||||
| Panel of 45 strains (including wild-type, vaccine-derived) | Various | CPE Reduction | 0.080 - 0.674 | [4][5][6] |
| V-073-susceptible parental strains | Various | CPE Reduction | 0.202 - 0.407 | [4][5][6] |
| V-073-resistant variants | Various | CPE Reduction | 0.218 - 0.819 | [4][5][6] |
| Other Enteroviruses | ||||
| Enterovirus 68 (EV-D68) isolates | Various | Not Specified | 0.004 - 0.027 | [7][8] |
| Enterovirus 71 (EV-A71) isolates | Various | Not Specified | 0.022 - 0.509 | [7][8] |
| Echovirus 11 (ECV-11) isolates | Various | Not Specified | 0.032 - 0.352 | [7][8] |
| Coxsackievirus A16 (CV-A16) | Various | Not Specified | 5.99 | [7][8] |
CPE: Cytopathic Effect; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Table 2: Enzymatic Inhibition (IC50) of this compound against Picornavirus 3C Proteases
| 3C Protease Source | Assay Type | IC50 (µM) | Reference |
| Human Rhinovirus B14 (hRV-B14) | Colorimetric | 0.046 | [2][3] |
| Enterovirus 68 (EV-D68) | Enzymatic Assay | Not explicitly stated, but high potency noted | [9] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay (MTT-based)
This assay determines the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
HeLa cells
-
96-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Picornavirus stock of known titer
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)
-
Plate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest compound concentration (virus control).
-
Add the picornavirus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
When CPE is complete in the virus control wells, remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced death.
Enzymatic Inhibition Assay (Colorimetric)
This assay measures the direct inhibition of the purified 3C protease by this compound.
Materials:
-
Purified recombinant picornavirus 3C protease
-
Chromogenic peptide substrate specific for 3C protease (e.g., containing a p-nitroaniline (pNA) moiety)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified 3C protease to each well.
-
Add the this compound dilutions to the wells. Include control wells with enzyme and DMSO.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the increase in absorbance at 405 nm (due to the release of pNA) over time using a plate reader in kinetic mode.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. The IC50 value is the concentration of this compound that inhibits 50% of the enzyme activity.
Mandatory Visualization
References
- 1. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
AG-7404: An In-depth Technical Guide on its Antiviral Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404, also known as V-7404, is a potent, orally bioavailable, and irreversible inhibitor of the picornavirus 3C protease (3Cpro).[1][2] This enzyme is essential for the replication of a wide range of viruses within the Picornaviridae family, making it a compelling target for broad-spectrum antiviral drug development. This compound functions by blocking the processing of the viral polyprotein, a critical step in the viral lifecycle, thereby halting viral replication.[1][3] This technical guide provides a comprehensive overview of the antiviral spectrum of activity of this compound, detailing its efficacy against various viral targets, the experimental protocols used to determine its activity, and its mechanism of action.
Mechanism of Action
Picornaviruses synthesize a single large polyprotein that must be cleaved by viral proteases into individual structural and non-structural proteins for the virus to replicate.[2][4] The 3C protease is responsible for the majority of these cleavages.[3][5] this compound is a peptidomimetic inhibitor that acts as a Michael acceptor, forming an irreversible covalent bond with the catalytic cysteine residue in the active site of the 3C protease.[6][7] This covalent modification permanently inactivates the enzyme, preventing the processing of the viral polyprotein and subsequent viral replication.
Caption: Picornavirus polyprotein processing and inhibition by this compound.
Antiviral Spectrum of Activity
This compound has demonstrated potent antiviral activity against a broad range of enteroviruses, including polioviruses, rhinoviruses, and other non-polio enteroviruses. Its efficacy has been evaluated in various in vitro studies, with the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) being key metrics of its potency.
Enteroviruses
This compound has shown significant activity against a wide panel of enteroviruses. In a study evaluating its effect on 83 enterovirus strains, including 47 poliovirus strains and 36 non-polio enteroviruses, the EC50 values ranged from 0.004 µM to 6.25 µM.[8][9]
| Virus | Strain(s) | EC50 (µM) | Reference(s) |
| Poliovirus (PV) | Panel of 47 strains | 0.080 - 0.674 | [10] |
| Enterovirus D68 (EV-D68) | Various isolates | 0.004 - 0.027 | [8][9] |
| Enterovirus A71 (EV-A71) | Various isolates | 0.022 - 0.509 | [8][9] |
| Echovirus 11 (ECV-11) | Various isolates | 0.032 - 0.352 | [8][9] |
| Coxsackievirus A16 (CV-A16) | Not specified | 5.99 | [8][9] |
| Coxsackievirus B3 (CV-B3) | Not specified | Activity confirmed, specific EC50 not provided | [6] |
Human Rhinoviruses (HRV)
This compound is also a potent inhibitor of various human rhinovirus serotypes, the primary causative agents of the common cold.
| Virus | Serotype | EC50 (µM) | IC50 (µM) | Reference(s) |
| Human Rhinovirus | hRV-B14 | 0.108 | 0.046 | [7] |
| Human Rhinovirus | hRV-A16 | 0.191 | Not Reported | [7] |
| Human Rhinovirus | hRV-A21 | 0.187 | Not Reported | [7] |
Coronaviruses
The activity of this compound has also been investigated against coronaviruses, with mixed results. While it showed some inhibitory activity against the 3C-like protease (3CLpro) of SARS-CoV-1 and SARS-CoV-2 in biochemical assays, its antiviral effect in cell culture was limited.
| Virus | Assay Type | IC50 (µM) | EC50 (µM) | Reference(s) |
| SARS-CoV | Cell Culture | Not Reported | >100 µg/mL (inactive) | [11] |
Experimental Protocols
The antiviral activity of this compound is primarily determined using cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE).
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the EC50 of an antiviral compound.
Objective: To quantify the concentration of this compound required to inhibit the virus-induced destruction of host cells by 50%.
General Protocol:
-
Cell Culture: A suitable host cell line (e.g., HeLa, Vero 76) is seeded in 96-well microplates to form a confluent monolayer.[1]
-
Compound Preparation: this compound is serially diluted to create a range of concentrations.
-
Infection: The cell monolayers are infected with a predetermined amount of virus.
-
Treatment: The diluted this compound is added to the infected cells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: The plates are incubated at an appropriate temperature and CO2 level for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 2-5 days).[1][12]
-
Quantification of CPE: The extent of cell death is quantified. A common method is staining the remaining viable cells with a dye such as crystal violet or neutral red.[1][12][13] The dye is then solubilized, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The absorbance values are plotted against the drug concentration, and the EC50 value is calculated using regression analysis.[1]
Caption: Workflow for a typical Cytopathic Effect (CPE) reduction assay.
Conclusion
This compound is a potent inhibitor of the picornavirus 3C protease with a broad spectrum of activity against a variety of enteroviruses, including polioviruses and rhinoviruses. Its mechanism of action, involving the irreversible inhibition of a key viral enzyme, makes it a promising candidate for antiviral therapy. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on the development of novel antiviral agents. Further research is warranted to explore the full therapeutic potential of this compound against a wider range of viral pathogens.
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Enterovirus (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. IN VITRO ANTIVIRAL ACTIVITY OF HUMAN RHINOVIRUS 3C PROTEASE INHIBITORS AGAINST THE SARS CORONAVIRUS - Learning from SARS - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pblassaysci.com [pblassaysci.com]
- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
AG-7404 for Enterovirus Infection Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AG-7404, a potent inhibitor of the enterovirus 3C protease, for its application in virology research and antiviral drug development. This document consolidates key data on its mechanism of action, in vitro efficacy, and experimental protocols.
Introduction
Enteroviruses, a genus of the Picornaviridae family, encompass a wide range of human pathogens, including polioviruses, coxsackieviruses, echoviruses, and rhinoviruses. These viruses are responsible for a spectrum of diseases from the common cold to severe and life-threatening conditions such as poliomyelitis, myocarditis, and encephalitis. The high prevalence and medical significance of enteroviral infections underscore the urgent need for effective antiviral therapies.
This compound (also known as V-7404) is a direct-acting antiviral agent that has demonstrated significant promise in preclinical and early clinical studies. It was developed as an analog of rupintrivir (AG7088) with improved oral bioavailability. This compound is an irreversible inhibitor of the viral 3C protease (3Cpro), a key enzyme in the enterovirus replication cycle, making it an attractive target for therapeutic intervention.[1][2]
Mechanism of Action: Targeting the Enterovirus 3C Protease
The enterovirus genome is a single-stranded positive-sense RNA that is translated into a single large polyprotein.[2] This polyprotein must be cleaved by viral proteases to produce individual structural and non-structural proteins necessary for viral replication and assembly. The 3C protease is responsible for the majority of these cleavages.[2]
This compound is a peptidomimetic inhibitor designed to mimic the natural substrate of the 3C protease.[1] It irreversibly binds to the active site of the enzyme, thereby blocking the processing of the viral polyprotein and halting viral replication.[3][4]
Signaling Pathway of Enterovirus Replication and Inhibition by this compound
Caption: Enterovirus replication cycle and the inhibitory action of this compound.
Quantitative Data: In Vitro Antiviral Activity of this compound
The antiviral efficacy of this compound has been evaluated against a broad panel of enteroviruses. The following tables summarize the 50% effective concentration (EC50) values from various studies.
Table 1: Antiviral Activity of this compound against Poliovirus Strains [5][6]
| Virus Serotype | Virus Strain | EC50 (µM) |
| Poliovirus 1 | Mahoney | 0.202 |
| Sabin 1 | 0.407 | |
| cVDPV-1 | 0.288 - 0.674 | |
| iVDPV-1 | 0.202 - 0.482 | |
| Poliovirus 2 | MEF-1 | 0.080 |
| Sabin 2 | 0.114 | |
| cVDPV-2 | 0.080 - 0.288 | |
| iVDPV-2 | 0.080 - 0.202 | |
| Poliovirus 3 | Saukett | 0.161 |
| Sabin 3 | 0.229 | |
| cVDPV-3 | 0.161 - 0.323 | |
| iVDPV-3 | 0.161 - 0.229 |
cVDPV: circulating vaccine-derived poliovirus; iVDPV: immunodeficiency-associated vaccine-derived poliovirus.
Table 2: Activity of this compound against V-073-Resistant Poliovirus Variants [5][6]
| Parental Strain | V-073-Resistant Variant | This compound EC50 (µM) |
| Sabin 1 | 0.202 - 0.407 | |
| VP1-I194F | 0.218 - 0.819 | |
| Sabin 2 | 0.202 - 0.407 | |
| VP3-A24V | 0.218 - 0.819 | |
| Sabin 3 | 0.202 - 0.407 | |
| VP1-A236T | 0.218 - 0.819 |
Table 3: Antiviral Activity of this compound against other Enteroviruses [4]
| Virus | EC50 Range (µM) |
| EV-D68 | 0.004 - 0.027 |
| EV-A71 | 0.022 - 0.509 |
| Echovirus 11 | 0.032 - 0.352 |
| Coxsackievirus A16 | 5.99 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to inhibit virus-induced cell death.
Experimental Workflow: CPE Reduction Assay
Caption: Workflow for a typical Cytopathic Effect (CPE) reduction assay.
Detailed Methodology (adapted from Rhoden E, et al., 2013) [5]
-
Cell Preparation: Seed HeLa cells in 96-well plates at a density of 2 x 10^5 cells/mL in 200 µL of Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).
-
Compound Dilution: Prepare a serial dilution of this compound in MEM with 2% FBS. The concentration range for this compound is typically 0.09–5.12 µM.
-
Infection: Immediately after adding the drug dilutions to the cells, infect the cells with 100 CCID50 (50% cell culture infective dose) of the enterovirus strain being tested.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).
-
Cell Viability Assessment:
-
Aspirate the medium from the wells.
-
Stain the cells with a 0.1% crystal violet solution in 20% ethanol for 10 minutes.
-
Wash the plates with water to remove excess stain and allow them to dry.
-
Solubilize the stain with 100% methanol.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by regression analysis of the dose-response curve.
3C Protease Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the enterovirus 3C protease.
Logical Relationship: 3C Protease Assay Principle
Caption: Principle of a FRET-based 3C protease inhibition assay.
General Methodology
While specific protocols for this compound are not exhaustively detailed in the public domain, a general protocol for a fluorescence resonance energy transfer (FRET)-based assay is as follows:
-
Reagents:
-
Purified recombinant enterovirus 3C protease.
-
A FRET-based peptide substrate containing a 3C protease cleavage site flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
This compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add a fixed concentration of the 3C protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET peptide substrate to each well.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence kinetic data.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the 3C protease activity, by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Combination Studies
This compound has shown synergistic antiviral activity when used in combination with other classes of enterovirus inhibitors, such as capsid binders (e.g., V-073 and BTA798).[5][6] This is a promising strategy to increase antiviral efficacy and reduce the emergence of drug-resistant variants. A recent study also demonstrated a synergistic effect in a triple-drug combination of pleconaril, AG7404, and mindeudesivir.[7]
Conclusion
This compound is a potent and specific inhibitor of the enterovirus 3C protease with broad-spectrum activity against a range of enteroviruses. Its distinct mechanism of action and efficacy against capsid inhibitor-resistant strains make it a valuable tool for enterovirus research and a promising candidate for antiviral therapy, particularly in combination with other antiviral agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to combat enterovirus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antiviral Activity of Pocapavir in a Randomized, Blinded, Placebo-Controlled Human Oral Poliovirus Vaccine Challenge Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Vaccine-Derived Polioviruses — Worldwide, January 2014–March 2015 [cdc.gov]
AG-7404: A Technical Guide for Poliovirus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404, also known as V-7404, is a potent, irreversible inhibitor of the picornavirus 3C protease, an enzyme essential for the replication of enteroviruses, including poliovirus.[1][2] This technical guide provides an in-depth overview of this compound's activity against poliovirus, its mechanism of action, and detailed protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the ongoing efforts to develop effective antiviral therapies for the eradication and control of poliomyelitis. This compound is an analog of rupintrivir and was initially developed by Agouron (Pfizer) and is now being developed by ViroDefense Inc.[1][3]
Mechanism of Action: Inhibition of 3C Protease
The poliovirus genome is translated into a single large polyprotein that must be cleaved into individual structural and non-structural proteins for viral replication to proceed.[4][5][6] The viral 3C protease (3Cpro), along with its precursor 3CD, is responsible for the majority of these cleavages.[7][8] this compound acts as an irreversible inhibitor of this crucial enzymatic activity, thereby blocking the processing of the viral polyprotein and halting viral replication.[1][2]
The 3C protease of poliovirus primarily cleaves at Gln-Gly amino acid pairs within the polyprotein.[9] However, studies have shown that it can also cleave Gln-Ala and Gln-Ser pairs, albeit with lower efficiency.[9] The inhibition of 3C protease by this compound prevents the release of essential viral proteins, including the RNA-dependent RNA polymerase (3Dpol), leading to the cessation of viral genome replication and virion assembly.[5]
Poliovirus Polyprotein Processing Pathway
Caption: Poliovirus polyprotein processing and the inhibitory action of this compound.
Antiviral Activity of this compound
This compound has demonstrated broad and potent activity against a wide range of poliovirus strains, including wild-type viruses, Sabin vaccine strains, and circulating vaccine-derived polioviruses (cVDPV).[3]
In Vitro Efficacy Against a Panel of Polioviruses
The 50% effective concentration (EC50) values of this compound against a panel of 45 poliovirus strains ranged from 0.080 to 0.674 µM.[10] For comparison, the EC50 values for the capsid inhibitors BTA798 and V-073 against the same panel were 0.003 to 0.591 µM and 0.003 to 0.126 µM, respectively.[10]
| Compound | EC50 Range (µM) |
| This compound | 0.080 - 0.674 |
| BTA798 | 0.003 - 0.591 |
| V-073 (pocapavir) | 0.003 - 0.126 |
| Table 1: Comparative in vitro activity of this compound and capsid inhibitors against poliovirus.[10] |
Activity Against Capsid Inhibitor-Resistant Variants
A significant advantage of this compound is its distinct mechanism of action, which allows it to remain fully active against poliovirus variants that have developed resistance to capsid inhibitors like V-073.[10]
| Poliovirus Strain | Resistance to V-073 | This compound EC50 (µM) |
| V-073-susceptible parental strains | No | 0.202 - 0.407 |
| V-073-resistant variants | Yes | 0.218 - 0.819 |
| Table 2: Activity of this compound against V-073-resistant poliovirus variants.[10] |
Combination Therapy and Synergy
In vitro studies have demonstrated a synergistic antiviral effect when this compound is combined with the capsid inhibitors V-073 or BTA798.[10] This synergy suggests that combination therapy could be a valuable strategy to enhance efficacy and reduce the likelihood of drug resistance. In contrast, the combination of two capsid inhibitors (V-073 and BTA798) resulted in an additive effect.[10]
The synergistic effect of combining this compound (also referred to as V-7404) with V-073 is measurable at V-7404 concentrations as low as 20 nM for poliovirus types 1 and 3, which is significantly lower than the concentration required when V-7404 is used alone (446 nM).[1][3]
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: HeLa cells are commonly used for poliovirus propagation and antiviral assays.[11][12]
-
Culture Medium: Minimal Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS) is a suitable growth medium.[11][13]
-
Virus Panel: A diverse panel of poliovirus strains, including wild-type, Sabin strains, cVDPVs, and immunodeficient-derived VDPVs (iVDPV), should be used to assess the breadth of antiviral activity.[11]
Cytopathic Effect (CPE) Inhibition Assay
This assay is a standard method for determining the in vitro efficacy of antiviral compounds.
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 2 x 10^5 cells/mL in 200 µL of MEM with 2% FBS.[11]
-
Drug Dilution: Prepare serial dilutions of this compound and other test compounds.
-
Infection and Treatment: Immediately after adding the diluted compounds to the cells, infect the cells with 100 CCID50 (50% cell culture infective dose) of the desired poliovirus strain.[11]
-
Incubation: Incubate the plates for three days at 37°C.[1][2]
-
Staining: After incubation, stain the plates with a 0.05% crystal violet solution containing 0.5% Tween-20 and 50% ethanol.[11]
-
Data Analysis: Measure the absorbance at 590 nm to quantify viral CPE. Calculate EC50 values by analyzing the dose-response curves using a four-parameter curve fitting model.[11]
Experimental Workflow for CPE Inhibition Assay
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Synergy Testing by Checkerboard Assay
The checkerboard assay is used to evaluate the interaction between two antiviral compounds.
-
Drug Matrix Preparation: Create a two-dimensional matrix of drug concentrations by making serial dilutions of each compound individually and then combining them in a 96-well plate.[11] The concentration range for this compound is typically 0.09–5.12 µM, for V-073 is 0.025–0.625 µM, and for BTA798 is 0.20–1.25 µM.[11]
-
Cell Seeding and Infection: Seed HeLa cells as described for the CPE assay. Immediately after adding the drug combinations, infect the cells with 100 CCID50 of the poliovirus strain.[11]
-
Incubation and Staining: Follow the same incubation and staining procedures as the CPE assay.
-
Data Analysis: Analyze the data using software such as MacSynergy II to calculate the theoretical additive interactions based on the Bliss Independence model.[11] The resulting synergy or antagonism volumes are used to interpret the drug-drug interactions.
Logical Relationship for Synergy Analysis
Caption: Logical flow for the analysis of drug synergy.
Conclusion
This compound is a promising antiviral candidate for the treatment of poliovirus infections. Its potent activity against a broad range of poliovirus strains, including those resistant to capsid inhibitors, and its synergistic interaction with these inhibitors, make it a valuable tool in the global polio eradication effort. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. news-medical.net [news-medical.net]
- 5. Poliovirus replication cycle ~ ViralZone [viralzone.expasy.org]
- 6. Poliovirus Cell Entry: Common Structural Themes in Viral Cell Entry Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cleavage specificity of the poliovirus 3C protease is not restricted to Gln-Gly at the 3C/3D junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Isolation and characterization of HeLa cell lines blocked at different steps in the poliovirus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An automated assay platform for the evaluation of antiviral compounds against polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
AG-7404 and human rhinovirus (HRV)
An In-depth Technical Guide on AG-7404 and Human Rhinovirus (HRV)
Introduction
Human rhinoviruses (HRVs), members of the Picornaviridae family, are the primary causative agents of the common cold and are implicated in exacerbations of more severe respiratory conditions like asthma and chronic obstructive pulmonary disease.[1] Despite their widespread impact, no clinically approved antiviral treatment specifically targeting HRV infections currently exists.[2] HRVs are positive-sense, single-stranded RNA viruses whose genome is translated into a single large polyprotein.[3][4] This polyprotein must be cleaved by viral proteases to release functional viral proteins essential for replication.[3][4] One such key enzyme is the 3C protease (3Cpro), which performs the majority of these cleavages, making it an attractive target for antiviral drug development.[4][5]
This compound, a modified derivative of rupintrivir, is a potent inhibitor of the HRV 3C protease.[6][2][7] This document provides a detailed technical overview of this compound, its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.
Mechanism of Action: Targeting the HRV 3C Protease
The HRV lifecycle is critically dependent on the proteolytic activity of the 3C protease. The enzyme is a cysteine protease, featuring a catalytic triad of Cys146, His40, and Glu71 in its active site, similar to chymotrypsin-like serine proteases.[5][8] It processes the viral polyprotein at specific cleavage sites, liberating structural and non-structural proteins required for viral replication and assembly.[4]
This compound is an irreversible inhibitor that functions as a Michael acceptor.[4] It is designed to fit into the substrate-binding pocket of the 3C protease. The core mechanism involves a nucleophilic attack from the catalytic Cys146 residue on the α,β-unsaturated carbonyl group of this compound.[4] This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, thereby permanently inactivating it.[6][2][4]
Structural studies of the hRV-B14 3C protease in complex with this compound have elucidated the specific interactions that anchor the inhibitor in the active site.[2] Key interactions include hydrogen bonds between the P1 γ-lactam moiety of this compound and residues His160 and Thr141 of the protease, as well as hydrophobic interactions.[2] This covalent modification prevents the protease from processing the viral polyprotein, thus halting viral replication.[4]
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against multiple HRV serotypes in cell-based assays and direct enzymatic inhibition.[2][7] The compound exhibits low cytotoxicity, leading to high selectivity indices.[2][7]
| Parameter | HRV Serotype | Value | Reference |
| EC50 | hRV-B14 | 0.108 µM | [2][7] |
| hRV-A16 | 0.191 µM | [2][7] | |
| hRV-A21 | 0.187 µM | [2][7] | |
| IC50 | hRV-B14 3C Protease | 0.046 µM | [2][7] |
| CC50 | H1-HeLa Cells | > 100 µM | [2][7] |
Table 1: Potency and Cytotoxicity of this compound against specific HRV serotypes.
Furthermore, this compound has shown broad-spectrum activity, effectively inhibiting 35 different HRV serotypes with EC50 values ranging from 14 to 122 nM in cell-based assays.[7]
| Parameter | HRV Serotypes (n=35) | Value Range | Reference |
| EC50 | Various | 14 - 122 nM | [7] |
Table 2: Broad-spectrum antiviral activity of this compound.
Experimental Protocols
The characterization of this compound involves several key experimental methodologies, including enzymatic assays to measure direct inhibition and cell-based assays to determine antiviral efficacy in a biological context.
HRV 3C Protease Enzymatic Inhibition Assay
This assay quantifies the direct inhibition of the purified HRV 3C protease by this compound. It typically relies on the cleavage of a synthetic peptide substrate that releases a detectable chromophore or fluorophore.[3][9]
Methodology:
-
Reagent Preparation: A reaction buffer is prepared (e.g., HRV 3C Protease Assay Buffer). The purified HRV 3C protease is diluted to a working concentration. A chromogenic substrate (e.g., a peptide ending in p-nitroaniline, pNA) is prepared.[10] this compound is serially diluted to various concentrations.[7]
-
Reaction Setup: In a 96-well plate, the HRV 3C protease is pre-incubated with the various dilutions of this compound (or a vehicle control) for a set period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.[10]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the chromogenic substrate to each well.[10]
-
Measurement: The plate is immediately placed in a microplate reader. The absorbance (e.g., at 405 nm for pNA) is measured kinetically over time (e.g., 1-2 hours).[10]
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[10]
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE), which is the structural damage and death of host cells caused by viral infection.
Methodology:
-
Cell Seeding: Host cells permissive to HRV infection (e.g., H1-HeLa cells) are seeded into 96-well plates and grown to a confluent monolayer.[7][11]
-
Compound Addition: The cell culture medium is replaced with medium containing serial dilutions of this compound. Control wells receive medium with a vehicle (e.g., DMSO). Separate wells are prepared for cytotoxicity assessment, which contain the compound dilutions but are not infected.[7]
-
Viral Infection: A standardized amount of an HRV serotype (e.g., hRV-B14) is added to the wells containing the test compound and the virus control wells.[7] Mock-infected wells (cells only) and cytotoxicity wells are not infected.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the untreated, infected wells (e.g., 72 hours at 34°C).[7]
-
Assessment of Cell Viability: Cell viability is quantified. A common method is the use of a reagent like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[11] Alternatively, vital stains like crystal violet can be used.
-
Data Analysis: The results are normalized to the mock-infected (100% viability) and virus-infected (0% viability) controls. The EC50 (50% effective concentration) is calculated as the compound concentration that protects 50% of the cells from CPE. The CC50 (50% cytotoxic concentration) is determined from the uninfected wells. The Selectivity Index (SI) is then calculated as CC50 / EC50.[2]
Conclusion
This compound is a highly potent and specific inhibitor of the human rhinovirus 3C protease. Its mechanism of irreversible, covalent inactivation of this essential viral enzyme provides a strong rationale for its therapeutic potential.[2][4] The extensive in vitro data, demonstrating both potent enzymatic inhibition and broad-spectrum antiviral activity across numerous HRV serotypes with a favorable safety profile, validate the HRV 3C protease as a viable target for the development of anti-rhinovirus therapies.[2][7] The detailed experimental protocols and structural insights available for this compound serve as a valuable foundation for the rational design of next-generation antivirals targeting HRV and other picornaviruses.[6][2]
References
- 1. The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. mybiosource.com [mybiosource.com]
- 4. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. HRV 3C Protease Inhibitor Assay Kit (Colorimetric) (ab211089) | Abcam [abcam.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Development of a high-throughput human rhinovirus infectivity cell-based assay for identifying antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to AG-7404: A Picornavirus 3C Protease Inhibitor
AG-7404, also known as V-7404, is a potent, orally active, and irreversible inhibitor of the picornavirus 3C protease, an enzyme essential for viral replication.[1][2] Its mechanism of action involves blocking the processing of the viral polyprotein, thereby halting the viral life cycle.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, pharmacological data, and relevant experimental protocols for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name (S,E)-ethyl 4-((S)-2-(3-(5-methylisoxazole-3-carboxamido)-2-oxopyridin-1(2H)-yl)pent-4-ynamido)-5-((S)-2-oxopyrrolidin-3-yl)pent-2-enoate.[3] It is a modified derivative of rupintrivir, designed for improved pharmacokinetic properties.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 343565-99-1 | [1][3] |
| Molecular Formula | C₂₆H₂₉N₅O₇ | [2][3] |
| Molecular Weight | 523.55 g/mol | [2][3] |
| Appearance | White to off-white solid powder | [1][3] |
| Purity | >98% | [3] |
| InChI Key | QCUZOJBYWQPLIN-BNMFZAHFSA-N | [3] |
Mechanism of Action
This compound acts as an irreversible inhibitor of the 3C protease (3Cpro), a key enzyme in enteroviruses like poliovirus and human rhinovirus (hRV).[1] The viral genome is translated into a single large polyprotein, which must be cleaved by viral proteases into individual functional proteins. The 3C protease is responsible for the majority of these cleavage events.
This compound covalently binds to the catalytic cysteine residue (Cys146) in the active site of the 3C protease.[5][6] This irreversible binding inactivates the enzyme, preventing the maturation of viral proteins and ultimately inhibiting viral replication.[1]
Pharmacological Properties
This compound has demonstrated broad-spectrum activity against a range of picornaviruses. Its efficacy has been evaluated in various in vitro models.
Table 2: In Vitro Antiviral Activity of this compound
| Virus Target | Strain(s) | Assay Type | EC₅₀ Range (μM) | Reference |
| Poliovirus | Panel of 45 strains | Cell Culture CPE | 0.080 - 0.674 | [3][7][8] |
| Poliovirus | V-073-Resistant Variants | Cell Culture CPE | 0.218 - 0.819 | [3][7][8] |
| Human Rhinovirus | hRV-B14 | Antiviral Assay | 0.108 | [4][5][6] |
| Human Rhinovirus | hRV-A16 | Antiviral Assay | 0.191 | [4][5][6] |
| Human Rhinovirus | hRV-A21 | Antiviral Assay | 0.187 | [4][5][6] |
| Enterovirus | Panel of 83 strains (including Polio and non-Polio) | Cell Culture | 0.004 - 6.25 | [9] |
Table 3: Enzymatic Inhibition and Cytotoxicity
| Target/Cell Line | Parameter | Value (μM) | Reference |
| hRV-B14 3C Protease | IC₅₀ | 0.046 | [4][5] |
| HeLa Cells | CC₅₀ | > 100 | [4][6] |
Synergistic Activity
In vitro studies have shown that this compound acts synergistically with poliovirus capsid inhibitors, such as V-073 (Pocapavir) and BTA798.[3][7][8] This suggests a potential for combination therapy to enhance antiviral efficacy and overcome resistance. The combination of two capsid inhibitors, however, was found to be merely additive.[3][7]
Pharmacokinetics
A Phase 1 study in healthy adult volunteers provided initial pharmacokinetic data for this compound (V-7404). The drug was generally well-tolerated, with exposure increasing in an approximately dose-proportional manner.[9]
Table 4: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Dose | t_max (Median, h) | t_½ (Mean ± SD, h) |
| 1,000 mg | Not Specified | 8.85 ± 6.15 |
| 2,000 mg | Not Specified | 7.06 ± 3.27 |
| Data from a prior single ascending dose study mentioned in the Phase 1 trial publication.[9] |
Experimental Protocols
1. Antiviral Activity Assessment (Cytopathic Effect Assay)
This protocol outlines a general method for determining the EC₅₀ of this compound against viruses that cause a cytopathic effect (CPE) in cell culture, such as poliovirus.
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 2 x 10⁵ cells/mL in 200 µL of Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).[8]
-
Compound Dilution: this compound is serially diluted (e.g., 0.5 log₁₀ dilutions) to create a range of concentrations. For combination studies, a checkerboard dilution matrix is prepared with this compound and a second compound (e.g., V-073).[8]
-
Infection: The drug dilutions are added to the cells immediately before infection with 100 CCID₅₀ (50% cell culture infective dose) of the virus.[8]
-
Incubation: Plates are incubated for a period sufficient to observe CPE in untreated, infected control wells (typically 3 days for poliovirus).[1]
-
CPE Assessment: The reduction in viral CPE is assessed. This can be done visually or quantified by staining viable cells with a dye like crystal violet.[1]
-
Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits CPE by 50%, is calculated from the dose-response curve.
2. Stock Solution and Formulation Preparation
-
Stock Solution: For in vitro assays, a stock solution can be prepared by dissolving this compound powder in DMSO. Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light and under nitrogen.[1][10]
-
In Vivo Formulation (Example): A sample formulation for in vivo studies can be prepared as follows:
-
Take the required volume from a DMSO stock solution.
-
Add PEG300 and mix until clear.
-
Add Tween 80 and mix until clear.
-
Add ddH₂O and mix until clear.[10] Note: The specific ratios and final concentrations must be optimized for the intended animal model and route of administration.
-
Conclusion
This compound is a well-characterized picornavirus 3C protease inhibitor with potent in vitro activity against a broad range of polioviruses and rhinoviruses, including drug-resistant strains.[3][4] Its synergistic effect with capsid inhibitors and favorable initial pharmacokinetic profile support its further investigation as a potential therapeutic agent for serious enterovirus infections.[7][9] The data and protocols presented in this guide offer a valuable resource for researchers in the field of antiviral drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (V-7404) | Viral 3C protease inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Virus Protease | 343565-99-1 | Invivochem [invivochem.com]
AG-7404: A Technical Guide to an Irreversible Inhibitor of Picornaviral 3C Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404, also known as V-7404, is a potent, orally active, and irreversible inhibitor of the picornavirus 3C protease (3Cpro).[1][2] This enzyme is critical for the replication of a broad range of picornaviruses, including poliovirus and human rhinoviruses, as it is responsible for processing the viral polyprotein into functional viral proteins.[1][3][4] By irreversibly binding to the active site of 3Cpro, this compound effectively blocks viral replication, making it a significant compound in the study of enterovirus infections and a candidate for antiviral therapy.[1][5] This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Characteristics and Mechanism of Action
This compound is a peptidomimetic compound designed to target the highly conserved active site of the picornaviral 3C protease.[6] Its mechanism of action is characterized by the formation of a covalent bond with the catalytic cysteine residue within the enzyme's active site.[3] This is achieved through an α,β-unsaturated ester moiety, which acts as a Michael acceptor, leading to the irreversible inactivation of the protease.[3] This covalent modification prevents the processing of the viral polyprotein, thereby halting the viral replication cycle.[1]
The irreversible nature of this inhibition provides a high barrier to the development of drug resistance.[7] this compound has demonstrated potent activity against a wide range of poliovirus strains, including those resistant to capsid inhibitors like V-073.[1][2][4][8] Furthermore, it exhibits synergistic antiviral activity when used in combination with capsid inhibitors.[1][8]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified against various picornaviruses and their 3C proteases. The following tables summarize the key in vitro efficacy data.
Table 1: Antiviral Activity of this compound against Poliovirus Strains
| Virus Strain | EC50 (μM) | Reference |
| Panel of programmatically important poliovirus strains | 0.080 - 0.674 | [2][4][8][9] |
| V-073-susceptible parental strains | 0.202 - 0.407 | [2][4][8] |
| V-073-resistant variants | 0.218 - 0.819 | [2][4][8] |
Table 2: Antiviral Activity of this compound against Other Enteroviruses
| Virus | Cell Line | EC50 (μM) | Reference |
| Enterovirus Panel (83 members including 47 PV and 36 non-polio EV) | Cell Culture | 0.004 - 6.25 | [5] |
| EV-D68 isolates | Cell Culture | 0.004 - 0.027 | [5] |
| EV-A71 isolates | Cell Culture | 0.022 - 0.509 | [5] |
| Echovirus 11 isolates | Cell Culture | 0.032 - 0.352 | [5] |
| Coxsackievirus A16 | Cell Culture | 5.99 | [5] |
| Human Rhinovirus B14 (hRV-B14) | H1HeLa | 0.108 | [10] |
| Human Rhinovirus A16 (hRV-A16) | H1HeLa | 0.191 | [10] |
| Human Rhinovirus A21 (hRV-A21) | H1HeLa | 0.187 | [10] |
Table 3: Enzymatic Inhibition of 3C Protease by this compound
| Protease Source | Assay Type | IC50 (μM) | Reference |
| SARS-CoV-2 Mpro | FRET Assay | 47 | [11] |
| SARS-CoV-1 Mpro | FRET Assay | 29 | [11] |
| Human Rhinovirus B14 3C Protease | Enzymatic Assay | 0.046 | [10] |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Irreversible Inhibition of 3C Protease
The following diagram illustrates the mechanism by which this compound inhibits the picornaviral 3C protease.
Caption: Mechanism of irreversible inhibition of picornaviral 3C protease by this compound.
Experimental Workflow: In Vitro Antiviral Activity Assessment
The general workflow for evaluating the antiviral efficacy of this compound in cell culture is depicted below.
Caption: General experimental workflow for determining the in vitro antiviral activity of this compound.
Detailed Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Host cells (e.g., HeLa cells)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
Virus stock (e.g., Poliovirus)
-
Crystal violet staining solution or a cell viability reagent (e.g., MTS)
Protocol:
-
Seed host cells in 96-well plates at a density of 2 x 10^5 cells/mL in 200 µL of culture medium.[4]
-
Prepare serial dilutions of this compound in the culture medium.
-
Add the diluted compound to the wells containing the cells.
-
Immediately infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in control wells within the desired timeframe (e.g., 100 CCID50 of poliovirus).[4]
-
Include appropriate controls: cells only, cells with virus (no compound), and cells with compound (no virus).
-
Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (e.g., 3 days).[1]
-
Assess cell viability.
-
Crystal Violet Staining: Gently wash the cells with PBS, fix with a suitable fixative (e.g., 10% formalin), and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
MTS/CTG Assay: Add the cell viability reagent to the wells according to the manufacturer's instructions, incubate, and measure the absorbance or luminescence.
-
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[1]
Cell-Based Protease Assay
This assay measures the activity of the viral protease within a cellular context.
Materials:
-
Host cells (e.g., HEK293T)
-
Plasmids: a reporter plasmid (e.g., pG5luc with a firefly luciferase gene downstream of a GAL4-responsive promoter) and a plasmid encoding a chimeric transcription factor. The chimeric protein consists of the GAL4 DNA-binding domain and the VP16 activation domain, separated by the viral protease and its cleavage site.
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
Protocol:
-
Co-transfect host cells with the reporter plasmid and the chimeric transcription factor plasmid.
-
After transfection, treat the cells with various concentrations of this compound.
-
Incubate the cells for a sufficient period to allow for protein expression and protease activity (e.g., 24 hours).
-
Lyse the cells and measure the firefly luciferase activity using a luminometer. In this system, cleavage of the chimeric transcription factor by the viral protease leads to the expression of the luciferase reporter. Inhibition of the protease by this compound will result in a decrease in luciferase signal.
-
Determine the IC50 value by plotting the luciferase activity against the log of the compound concentration.
Förster Resonance Energy Transfer (FRET)-Based Protease Inhibition Assay
This biochemical assay directly measures the enzymatic activity of the purified protease.
Materials:
-
Purified recombinant 3C protease
-
FRET substrate peptide containing a fluorophore and a quencher flanking the protease cleavage site.
-
Assay buffer
-
This compound stock solution
-
384-well plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the purified 3C protease to each well.
-
Add the diluted this compound to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates from the fluorescence data.
-
Determine the IC50 value by plotting the percentage of protease inhibition (calculated from the reaction rates) against the log of the this compound concentration.
Conclusion
This compound is a well-characterized irreversible inhibitor of picornaviral 3C protease with potent antiviral activity against a broad range of enteroviruses. Its covalent mechanism of action provides a high barrier to resistance and allows for synergistic effects when combined with other antiviral agents. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the discovery and development of novel antiviral therapies targeting viral proteases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (V-7404) | Viral 3C protease inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (343565-99-1) for sale [vulcanchem.com]
- 4. ovid.com [ovid.com]
- 5. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Structure and inhibition of SARS-CoV-1 and SARS-CoV-2 main proteases by oral antiviral compound AG7404 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AG-7404 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404 is a potent, irreversible inhibitor of the picornavirus 3C protease (3Cpro), an enzyme essential for viral replication. By blocking the processing of the viral polyprotein, this compound effectively halts the viral life cycle.[1] These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound in cell culture models, particularly for poliovirus and other enteroviruses.
Mechanism of Action
Picornaviruses, a family of non-enveloped, positive-sense single-stranded RNA viruses, translate their genome into a single large polyprotein. This polyprotein is subsequently cleaved by viral proteases, primarily 2Apro and 3Cpro, to yield mature structural and non-structural proteins required for viral replication and assembly. The 3C protease is responsible for the majority of these cleavages. This compound, a peptidomimetic compound, acts as a Michael acceptor that irreversibly binds to the active site of the 3C protease, thereby preventing polyprotein processing and inhibiting viral replication.[1][2]
Data Presentation
Antiviral Activity of this compound
The following table summarizes the 50% effective concentration (EC50) of this compound against various poliovirus strains in HeLa cells. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication.
| Virus Strain | Cell Line | EC50 Range (µM) | Reference |
| Poliovirus (various strains) | HeLa | 0.080 - 0.674 | [1] |
| V-073-resistant poliovirus strains | HeLa | 0.218 - 0.819 | [1] |
| Enterovirus Panel (including 47 PV and 36 non-polio EV strains) | Various | 0.004 - 6.25 | [3] |
Cytotoxicity and Selectivity Index
The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in 50% cell death in uninfected cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Rupintrivir (AG7088) | H1-HeLa | >1000 | 0.023 (mean) | >43,478 | [4] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a Cytopathic Effect (CPE) Inhibition Assay
This protocol details the methodology to determine the concentration of this compound that inhibits 50% of the virus-induced cytopathic effect.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., Poliovirus)
-
This compound
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% dimethylformamide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. A set of wells should be left uninfected as a cell control.
-
Treatment: Immediately after infection, add the serially diluted this compound to the infected wells. Include a virus control (infected, untreated cells) and a cell control (uninfected, untreated cells).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is complete in the virus control wells.
-
MTT Assay:
-
Carefully remove the medium from all wells.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol measures the effect of this compound on the viability of uninfected cells.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound
-
96-well cell culture plates
-
MTT reagent
-
Solubilization buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates as described in Protocol 1.
-
Compound Treatment: The following day, remove the medium and add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Assay: Perform the MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the untreated cell control. The CC50 value is determined from the dose-response curve.
Protocol 3: Western Blot Analysis of Viral Polyprotein Processing
This protocol is used to visualize the inhibitory effect of this compound on the cleavage of the viral polyprotein.
Materials:
-
HeLa cells
-
Virus stock
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a viral protein (e.g., VP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells in larger format plates (e.g., 6-well plates). Infect the cells with the virus and treat with different concentrations of this compound as described in Protocol 1.
-
Cell Lysis: At a specific time point post-infection (e.g., 6-8 hours), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Expected Results: In untreated infected cells, you would expect to see the mature, cleaved viral proteins (e.g., VP1). In cells treated with effective concentrations of this compound, there should be an accumulation of higher molecular weight viral polyprotein precursors and a corresponding decrease in the levels of mature viral proteins.[5][6]
Visualizations
Picornavirus Polyprotein Processing and Inhibition by this compound
Caption: this compound inhibits picornavirus replication by targeting the 3C protease.
Experimental Workflow for Antiviral Compound Evaluation
Caption: Workflow for determining the efficacy and toxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Enteroviral 3C protease cleaves N4BP1 to impair the host inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-7404 In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404 is an orally active, irreversible inhibitor of the picornavirus 3C protease, a critical enzyme in the viral replication cycle.[1] By blocking the processing of the viral polyprotein, this compound effectively inhibits viral replication.[1] These application notes provide detailed protocols for evaluating the in vitro antiviral activity of this compound, particularly against poliovirus, and summarize its inhibitory concentrations against various viral strains. Additionally, its activity against SARS-CoV proteases is presented. This compound has demonstrated synergistic antiviral effects when used in combination with capsid inhibitors such as V-073 and BTA798.[1][2]
Mechanism of Action
This compound targets the 3C protease (3Cpro) of picornaviruses. This enzyme is responsible for cleaving the viral polyprotein into individual functional proteins required for viral replication. As an irreversible inhibitor, this compound covalently binds to the active site of the 3C protease, permanently inactivating it and thus halting the viral life cycle.
Caption: this compound inhibits picornavirus replication by targeting the 3C protease.
Data Presentation
Antiviral Activity of this compound against Poliovirus
The antiviral potency of this compound has been evaluated against a diverse panel of poliovirus strains. The 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%, are summarized below.
| Virus Panel | EC50 Range (µM) | Reference |
| 45 Poliovirus Strains (including wild-type, Sabin strains, cVDPV, and iVDPV) | 0.080 - 0.674 | [2][3] |
| V-073-Susceptible Parental Strains | 0.202 - 0.407 | [2][3] |
| V-073-Resistant Variants | 0.218 - 0.819 | [1][2][3] |
Comparative Antiviral Activity against Poliovirus
This compound's activity has been assessed alongside other antiviral compounds, providing a comparative view of its potency.
| Compound | Virus Panel | EC50 Range (µM) | Reference |
| This compound | 45 Poliovirus Strains | 0.080 - 0.674 | [2][3] |
| BTA798 | 45 Poliovirus Strains | 0.003 - 0.591 | [2][3] |
| V-073 | 45 Poliovirus Strains | 0.003 - 0.126 | [2][3] |
Inhibitory Activity of this compound against Coronaviral Proteases
This compound has also been investigated for its potential to inhibit the main protease (Mpro or 3CLpro) of coronaviruses, a key enzyme in their replication. The 50% inhibitory concentration (IC50) values from biochemical assays are presented below.
| Protease | IC50 (µM) | Reference |
| SARS-CoV-1 Mpro | 29 | [4][5] |
| SARS-CoV-2 Mpro | 47 | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay for Poliovirus (Cytopathic Effect Reduction Assay)
This protocol is designed to determine the antiviral activity of this compound against poliovirus by measuring the inhibition of the cytopathic effect (CPE) in cell culture.
Materials:
-
HeLa cells
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Poliovirus stock (e.g., Sabin vaccine strains)
-
This compound
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Inverted microscope
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in MEM supplemented with 2% FBS.
-
Seed the cells into 96-well plates at a density of 2 x 10^5 cells/mL in a volume of 200 µL per well.[2]
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve the desired concentration range (e.g., 0.09–5.12 µM).[2]
-
Add the diluted compound to the appropriate wells of the 96-well plate containing the HeLa cell monolayer. Include wells with no compound as virus controls and wells with neither virus nor compound as cell controls.
-
-
Virus Infection:
-
Immediately after adding the compound, infect the cells with 100 CCID50 (50% cell culture infective dose) of the poliovirus strain being tested.[2]
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Data Collection and Analysis:
-
After the incubation period, visually inspect the plates using an inverted microscope to assess the cytopathic effect.
-
Alternatively, cell viability can be quantified using a suitable assay (e.g., MTS or neutral red uptake assay).
-
The EC50 value is calculated as the concentration of this compound that reduces the viral cytopathic effect by 50% compared to the virus control wells.
-
Caption: A streamlined workflow for determining the antiviral efficacy of this compound.
Protocol 2: Combination Antiviral Assay (Checkerboard Method)
This protocol is used to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with another antiviral agent.
Materials:
-
Same as Protocol 1
-
Second antiviral compound (e.g., V-073 or BTA798)
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the second antiviral compound.
-
Create a checkerboard dilution matrix by adding varying concentrations of both compounds to the wells of the 96-well plate.[2] This should include wells with each compound alone and in combination.
-
-
Virus Infection, Incubation, and Data Collection:
-
Follow steps 3, 4, and 5 of Protocol 1.
-
-
Data Analysis:
-
Analyze the data using a suitable method for assessing drug interactions, such as the MacSynergy II program or by calculating a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Safety Precautions
Standard laboratory safety practices should be followed when handling chemical compounds and infectious viruses. Work with poliovirus should be conducted in a BSL-2 or higher containment facility, following all institutional and national guidelines. Use appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection. All waste should be decontaminated before disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ovid.com [ovid.com]
- 3. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and inhibition of SARS-CoV-1 and SARS-CoV-2 main proteases by oral antiviral compound AG7404 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and inhibition of SARS-CoV-1 and SARS-CoV-2 main proteases by oral antiviral compound AG7404 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AG-7404 Cytopathic Effect (CPE) Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404 is a potent, orally active, and irreversible inhibitor of the picornavirus 3C protease (3Cpro).[1] This enzyme is critical for the replication of a wide range of viruses, including poliovirus and human rhinovirus (HRV), by processing the viral polyprotein into mature, functional proteins.[1][2] By inhibiting the 3C protease, this compound effectively blocks viral replication.[1] The cytopathic effect (CPE) reduction assay is a widely used method to quantify the in vitro antiviral activity of compounds like this compound. This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.[3]
These application notes provide a detailed protocol for conducting a CPE reduction assay to evaluate the antiviral efficacy of this compound.
Mechanism of Action
Picornavirus replication begins with the translation of the viral RNA genome into a single large polyprotein. The viral 3C protease, a cysteine protease, is responsible for cleaving this polyprotein at specific sites to release individual viral proteins that are essential for viral replication and assembly.[2][4] this compound acts as an irreversible inhibitor of this 3C protease, thereby preventing the processing of the viral polyprotein and halting viral replication.[1]
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral cytopathic effect by 50%. The cytotoxicity of the compound is determined by its 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against Poliovirus Strains [5]
| Virus Strain | Type | EC50 (µM) Range |
| Various Poliovirus Strains | Wild-type, cVDPV, iVDPV | 0.080 - 0.674 |
| V-073-resistant Poliovirus Strains | - | 0.218 - 0.819 |
| V-073-susceptible Parental Strains | - | 0.202 - 0.407 |
Table 2: Antiviral Activity and Cytotoxicity of this compound against Human Rhinovirus (HRV) Serotypes [6]
| Virus | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| 35 HRV Serotypes (mean) | 50 (range: 14-122) | >100 | >2000 |
| 5 HRV Clinical Isolates (mean) | 77 (range: 72-89) | >100 | >1298 |
| 8 Related Picornaviruses (mean) | 75 (range: 7-249) | >100 | >1333 |
Experimental Protocols
This section provides a detailed protocol for a CPE reduction assay to determine the antiviral activity of this compound. This protocol is a general guideline and may require optimization based on the specific virus and cell line used.
Materials
-
Cell Line: A susceptible cell line for the virus of interest (e.g., HeLa cells for poliovirus, H1-HeLa cells for HRV).
-
Virus Stock: A titrated stock of the virus to be tested.
-
This compound: Solubilized in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Medium: Cell culture medium with a reduced concentration of FBS (e.g., 2%).
-
96-well cell culture plates.
-
Control Compounds: A known active antiviral (positive control) and a vehicle control (e.g., DMSO).
-
Cell Viability Reagent: Neutral red or crystal violet solution.
-
Spectrophotometer (plate reader).
Experimental Workflow
Detailed Protocol
1. Cell Seeding: a. On the day before the assay, prepare a single-cell suspension of the chosen cell line. b. Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.[7] c. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.[8]
2. Compound Preparation: a. Prepare serial dilutions of the this compound stock solution in the assay medium to achieve the desired final concentrations.[7] It is common to use eight serial half-log10 or two-fold dilutions.[7][8] b. Prepare dilutions for the positive control and the vehicle control.
3. Infection and Treatment: a. On the day of the assay, remove the cell culture medium from the 96-well plates. b. Add the prepared dilutions of this compound, positive control, and vehicle control to the appropriate wells. Include wells for "cell control" (no virus, no compound) and "virus control" (virus, no compound).[8] c. Prepare a virus dilution in the assay medium at a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within the desired incubation period (e.g., 3 days).[1][9] d. Add the virus dilution to all wells except the cell control and cytotoxicity wells. e. For cytotoxicity determination (CC50), add the compound dilutions to uninfected cells.
4. Incubation: a. Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) in a humidified 5% CO2 incubator.[8] b. Monitor the plates daily for the appearance of CPE in the virus control wells. The assay is typically terminated when CPE in the virus control wells is greater than 80%.[7]
5. Quantification of CPE Reduction: a. After the incubation period, remove the medium from the wells. b. Stain the cells with a viability dye such as neutral red or crystal violet.[7][8]
- For Neutral Red: Add the neutral red solution and incubate for a specified time. Then, wash the cells and extract the dye.
- For Crystal Violet: Fix the cells and then stain with crystal violet solution. Wash away the excess stain. c. Measure the absorbance at the appropriate wavelength (e.g., 540 nm for neutral red) using a microplate reader.[7]
6. Data Analysis: a. The absorbance values are proportional to the number of viable cells. b. Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and the virus control (0% viability). c. Determine the EC50 and CC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using regression analysis.[7] d. Calculate the Selectivity Index (SI) as CC50 / EC50.
Conclusion
The CPE reduction assay is a reliable and reproducible method for determining the in vitro antiviral efficacy of this compound. The data presented demonstrates that this compound is a potent inhibitor of various picornaviruses with a favorable safety profile, as indicated by its high selectivity index. The detailed protocol provided herein can be adapted by researchers to evaluate this compound and other potential antiviral compounds against a range of viruses that cause a cytopathic effect in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Picornaviral 3C Proteinase in the Viral Life Cycle and Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 8. pblassaysci.com [pblassaysci.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Application Notes and Protocols for AG-7404 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404 is a potent, irreversible inhibitor of the picornavirus 3C protease (3Cpro), a viral enzyme essential for the replication of a broad range of enteroviruses, including poliovirus and human rhinovirus (HRV).[1][2] The 3C protease is responsible for the proteolytic cleavage of the viral polyprotein into mature, functional viral proteins.[3][4][5][6][7] By inhibiting this crucial step, this compound effectively blocks viral replication. The plaque reduction assay is a standard method for quantifying the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture. This document provides detailed application notes and protocols for the use of this compound in a plaque reduction assay.
Mechanism of Action
Picornavirus RNA is translated into a single large polyprotein, which must be cleaved by viral proteases to yield individual structural and non-structural proteins. The 3C protease, either alone or as the 3CD precursor, performs the majority of these cleavages. This compound specifically targets and irreversibly binds to the active site of the 3C protease, preventing the processing of the viral polyprotein and thus halting the viral replication cycle.
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The cytotoxicity of the compound is determined by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of the host cells by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound against Poliovirus in a Plaque Reduction Assay
| This compound Concentration (µM) | Mean Plaque Count | Plaque Reduction (%) | Cell Viability (%) |
| 0 (Virus Control) | 100 | 0 | 100 |
| 0.01 | 92 | 8 | 100 |
| 0.05 | 75 | 25 | 100 |
| 0.1 | 52 | 48 | 99 |
| 0.5 | 15 | 85 | 98 |
| 1.0 | 5 | 95 | 97 |
| 5.0 | 0 | 100 | 95 |
| 10.0 | 0 | 100 | 92 |
| 50.0 | 0 | 100 | 85 |
| 100.0 | 0 | 100 | 60 |
| 200.0 | 0 | 100 | 45 |
Note: The data presented in this table is illustrative and intended to represent typical results. Actual values will vary depending on the specific virus strain, cell line, and experimental conditions.
Table 2: Summary of Efficacy and Cytotoxicity of this compound
| Parameter | Value (µM) |
| EC50 | ~0.1 |
| CC50 | >100 |
| Selectivity Index (SI = CC50/EC50) | >1000 |
Experimental Protocols
1. Plaque Reduction Assay Protocol
This protocol details the steps to determine the antiviral activity of this compound against a susceptible virus.
Materials:
-
Susceptible host cell line (e.g., HeLa for poliovirus, MRC-5 for rhinovirus)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing cells
-
Sterile 24-well plates, pipette tips, and other cell culture consumables
Procedure:
-
Cell Seeding: Seed the susceptible host cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate cell culture medium. It is recommended to perform two-fold or three-fold serial dilutions to cover a broad concentration range. Include a "no drug" (virus control) and a "no virus" (cell control) group.
-
Virus Infection: Once the cells have formed a confluent monolayer, aspirate the culture medium and wash the cells with PBS. Infect the cells with a predetermined amount of virus (e.g., 100 plaque-forming units (PFU) per well).
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.
-
Compound Treatment and Overlay: After the adsorption period, remove the virus inoculum and add the overlay medium containing the different concentrations of this compound to the respective wells. For the virus control wells, add overlay medium without the compound. For the cell control wells, add overlay medium without virus or compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:
-
% Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100
-
-
Plot the percentage of plaque reduction against the log of the this compound concentration and use a non-linear regression analysis to determine the EC50 value.[1][8][9]
-
2. Cytotoxicity Assay Protocol (MTT Assay)
This protocol is used to determine the CC50 of this compound.
Materials:
-
Host cell line (same as used in the plaque reduction assay)
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "no drug" cell control.
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 2-3 days).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
This compound is a highly effective inhibitor of picornavirus replication with a favorable safety profile in vitro, as indicated by its high selectivity index. The provided protocols for the plaque reduction and cytotoxicity assays offer a robust framework for evaluating the antiviral efficacy of this compound and similar compounds. These assays are essential tools in the preclinical development of novel antiviral therapeutics.
References
- 1. clyte.tech [clyte.tech]
- 2. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 10. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for AG-7404 in In Vitro Studies
These application notes provide detailed protocols for the use of AG-7404, an irreversible inhibitor of the picornavirus 3C protease, in in vitro research settings. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent antiviral compound that targets the 3C protease (3Cpro) of picornaviruses, such as poliovirus and human rhinovirus.[1][2][3] The 3C protease is essential for viral replication as it cleaves the viral polyprotein into functional viral proteins.[2][4][5] By irreversibly inhibiting this enzyme, this compound effectively blocks viral replication.[1] These notes provide essential information on the solubility of this compound and detailed protocols for its application in in vitro antiviral assays.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible results in in vitro studies. The following table summarizes the solubility of this compound in a commonly used solvent.
| Solvent | Concentration | Special Handling |
| DMSO | 25 mg/mL (47.75 mM) | Requires sonication and warming. Use freshly opened DMSO due to its hygroscopic nature. |
Note: It is crucial to ensure complete dissolution of the compound before preparing further dilutions for cell culture experiments.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL (47.75 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Gently warm the solution to 37°C in a water bath or heat block for 5-10 minutes to aid dissolution.
-
Sonicate the solution for 10-15 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6] Protect from light and store under nitrogen if possible.[1][6]
-
Workflow for preparing this compound stock solution.
In Vitro Antiviral Activity Assessment using a Cytopathic Effect (CPE) Reduction Assay
This protocol outlines a method to determine the antiviral efficacy of this compound by measuring the reduction of virus-induced cytopathic effect in a cell culture model.
Materials:
-
HeLa cells (or other susceptible cell line for the specific picornavirus)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Infection medium (e.g., MEM with 2% FBS)
-
Picornavirus stock (e.g., Poliovirus, Rhinovirus)
-
This compound stock solution (prepared as in Protocol 3.1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^5 cells/mL).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in infection medium. It is recommended to use a half-log10 dilution series.[6]
-
The final concentration of DMSO in the highest concentration of this compound should be non-toxic to the cells (typically ≤ 0.5%).
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayers.
-
Add the diluted this compound to the respective wells.
-
Immediately infect the cells with the picornavirus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., 100 CCID50).[7]
-
Include appropriate controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium (no compound).
-
Compound Cytotoxicity Control: Cells with each concentration of this compound (no virus).
-
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show >80% CPE.[6]
-
Quantification of Cell Viability:
-
Assess cell viability using a chosen method. For example, if using Crystal Violet:
-
Aspirate the medium.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain with methanol and read the absorbance at 570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each concentration of this compound compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of CPE reduction against the log of the compound concentration and fitting the data to a dose-response curve.
-
Determine the 50% cytotoxic concentration (CC50) from the compound cytotoxicity control wells.
-
Calculate the Selectivity Index (SI) as CC50/EC50.
-
Workflow for the Cytopathic Effect (CPE) Reduction Assay.
Mechanism of Action and Signaling Pathway
This compound exerts its antiviral activity by inhibiting the picornavirus 3C protease.[1] The viral genome is translated into a single large polyprotein, which must be cleaved by viral proteases to produce individual, functional proteins necessary for viral replication and assembly. The 3C protease is a key enzyme in this process. This compound irreversibly binds to the active site of the 3C protease, preventing the processing of the viral polyprotein and thereby halting the viral life cycle.[1]
Inhibition of Picornavirus Polyprotein Processing by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picornain 3C - Wikipedia [en.wikipedia.org]
- 3. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 7. ovid.com [ovid.com]
Application Notes and Protocols: AG-7404 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and storage of AG-7404 stock solutions, ensuring the compound's stability and efficacy for in vitro and in vivo research applications.
Introduction
This compound is a potent, orally active, and irreversible inhibitor of the picornavirus 3C protease. It functions by blocking the processing of viral polyproteins, which is essential for viral replication. This mechanism of action makes this compound a valuable tool for studying enterovirus infections, including those caused by poliovirus. Accurate preparation and proper storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.
| Parameter | Value | Notes |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Ensure use of anhydrous, high-purity DMSO. |
| Stock Solution Storage | -80°C for up to 6 months[1] | Protect from light and store under nitrogen for optimal stability.[1] |
| -20°C for up to 1 month[1] | For shorter-term storage. Avoid repeated freeze-thaw cycles.[2][3][4] | |
| Final DMSO Concentration in Assay | <0.5% | To avoid solvent-induced cytotoxicity in cell-based assays.[3][4] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
-
Pre-weighing Preparations : Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect compound stability.
-
Weighing the Compound : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For quantities of 10 mg or less, it is often recommended to dissolve the entire contents of the vial directly to avoid weighing errors.[3]
-
Solvent Addition : Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the this compound powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 524.6 g/mol ), you would add 190.6 µL of DMSO.
-
Dissolution : Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[5] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting : To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2][3][4][5] The volume of the aliquots should be based on your typical experimental needs.
-
Labeling and Storage : Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Immediately transfer the aliquots to the appropriate storage temperature.
Visualization of Protocols and Pathways
4.1. This compound Stock Solution Preparation Workflow
The following diagram illustrates the step-by-step workflow for preparing a stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
4.2. Recommended Storage and Handling of this compound Stock Solutions
This diagram outlines the best practices for storing and handling the prepared this compound stock solution to maintain its stability and integrity.
Caption: Storage and Handling of this compound Stock Solutions.
References
Application Notes and Protocols: Synergistic Antiviral Activity of AG-7404 in Combination with Capsid Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant viral strains necessitates the exploration of combination therapies that target different stages of the viral life cycle. This document provides detailed application notes and protocols for investigating the synergistic antiviral effects of AG-7404, a picornavirus 3C protease inhibitor, in combination with capsid inhibitors. This compound functions by blocking the processing of viral polyproteins, an essential step in viral replication.[1] Capsid inhibitors, on the other hand, interfere with the assembly or disassembly of the viral capsid, thereby preventing the release of the viral genome into the host cell or the packaging of new viral particles.[2][3][4]
In vitro studies have demonstrated that the combination of this compound with capsid inhibitors such as V-073 and BTA798 results in synergistic antiviral activity against poliovirus.[1][5][6][7] This synergistic interaction suggests that a dual-pronged attack on both viral protein processing and capsid function can be a highly effective therapeutic strategy. Furthermore, this compound has been shown to be effective against poliovirus variants that are resistant to the capsid inhibitor V-073, highlighting the potential of this combination to overcome drug resistance.[1][6][7]
These notes provide a framework for researchers to design and execute experiments to evaluate the combined efficacy of this compound and various capsid inhibitors against a range of viruses, with a primary focus on enteroviruses.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor of the 3C protease, a viral enzyme crucial for cleaving the viral polyprotein into functional proteins.[1] By inhibiting this protease, this compound effectively halts viral replication. Capsid inhibitors bind to the viral capsid protein, stabilizing it and preventing the conformational changes required for uncoating and release of the viral genome.[4] Some capsid inhibitors can also interfere with the assembly of new virions. The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use to achieve a synergistic antiviral effect.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound, V-073, and BTA798, both individually and in combination, against various poliovirus strains. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.
Table 1: Antiviral Activity (EC50 in µM) of this compound and Capsid Inhibitors Against Poliovirus [6][7]
| Virus Strain | This compound | V-073 | BTA798 |
| Poliovirus (Panel) | 0.080 - 0.674 | 0.003 - 0.126 | 0.003 - 0.591 |
Table 2: Antiviral Activity (EC50 in µM) of this compound Against V-073-Resistant Poliovirus Variants [6][7]
| Virus Strain | This compound |
| V-073-Resistant Variants | 0.218 - 0.819 |
| V-073-Susceptible Parental Strains | 0.202 - 0.407 |
Table 3: Synergy Analysis of this compound in Combination with Capsid Inhibitors [6]
| Drug Combination | Interaction |
| This compound + V-073 | Synergy |
| This compound + BTA798 | Synergy |
| V-073 + BTA798 | Additive |
Experimental Protocols
Protocol 1: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)
This protocol is designed to determine the EC50 of antiviral compounds by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
HeLa or RD cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound, V-073, BTA798 stock solutions (in DMSO)
-
Poliovirus stock
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Plate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 2 x 10^5 cells/mL in 100 µL of DMEM with 2% FBS.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of the antiviral compounds in DMEM with 2% FBS.
-
Remove the growth medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include a "no drug" control.
-
Immediately infect the cells with poliovirus at a multiplicity of infection (MOI) of 0.01. Include a "no virus" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 days or until CPE is observed in 90-100% of the virus control wells.
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Checkerboard Synergy Assay
This protocol is used to evaluate the synergistic, additive, or antagonistic effects of two antiviral drugs in combination.
Materials:
-
Same as Protocol 1
Procedure:
-
Seed and incubate cells as described in Protocol 1.
-
Prepare a checkerboard dilution matrix in a 96-well plate. This involves creating serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns. The final plate will contain wells with each drug alone and all possible combinations of the two drugs.
-
Add the drug combinations to the cells and immediately infect with poliovirus as described in Protocol 1.
-
After incubation, assess cell viability.
-
Analyze the data using software such as MacSynergy II to calculate synergy scores based on the Bliss independence model. A positive synergy score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.
Broader Applications: Capsid Inhibitors for Other Viruses
While the provided data focuses on enteroviruses, the principle of combining a protease inhibitor with a capsid inhibitor can be applied to other viral families where capsid assembly and function are critical.
-
Hepatitis B Virus (HBV): Capsid assembly modulators (CAMs) are a class of drugs that disrupt the assembly of the HBV capsid, leading to the formation of non-infectious particles.[5][8] Combining a CAM with an inhibitor of a viral enzyme could be a promising strategy for HBV treatment.
-
Human Immunodeficiency Virus (HIV): A new class of antiretroviral drugs, capsid inhibitors, target the HIV-1 capsid protein.[2][3][4] These inhibitors can interfere with multiple stages of the HIV life cycle, including nuclear import, uncoating, and assembly. Combination therapy with protease inhibitors is the standard of care for HIV, and the addition of a capsid inhibitor with a novel mechanism of action could further enhance treatment efficacy.
Conclusion
The combination of this compound with capsid inhibitors represents a promising antiviral strategy, particularly for enterovirus infections. The synergistic activity and the potential to overcome drug resistance make this an important area for further research and development. The protocols and data presented in these application notes provide a solid foundation for scientists to explore this and similar combination therapies for a variety of viral diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Synergistic In Vitro Interactions between Alpha Interferon and Ribavirin against Bovine Viral Diarrhea Virus and Yellow Fever Virus as Surrogate Models of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Synergistic Antiviral Effect of AG-7404 and V-073
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-7404 is an irreversible inhibitor of the picornavirus 3C protease, a key enzyme in viral polyprotein processing, thereby halting viral replication.[1] V-073, a member of the capsid inhibitor class of antivirals, functions by binding to the viral capsid, preventing uncoating and the subsequent release of viral RNA.[2] The distinct mechanisms of action of these two compounds make them prime candidates for combination therapy. In vitro studies have demonstrated a synergistic antiviral effect when this compound and V-073 are used in combination against poliovirus.[1][2] This synergy is significant as it can potentially increase therapeutic efficacy, reduce the effective dose of each compound, and limit the emergence of drug-resistant viral strains.
These application notes provide a detailed protocol for assessing the synergistic interaction between this compound and V-073 in a cell-based antiviral assay.
Data Presentation
The following tables summarize the in vitro activity of this compound and V-073 as single agents against a panel of poliovirus strains, as reported in the literature. This data is essential for designing the concentration ranges for synergy experiments.
Table 1: In Vitro Antiviral Activity of this compound against Poliovirus
| Virus Strain | EC50 (µM) Range |
| Poliovirus Panel | 0.080 - 0.674 |
| V-073-Resistant Variants | 0.218 - 0.819 |
Data sourced from Rhoden E, et al. Antiviral Res. 2013 May;98(2):186-91.[2]
Table 2: In Vitro Antiviral Activity of V-073 against Poliovirus
| Virus Strain | EC50 (µM) Range |
| Poliovirus Panel | 0.003 - 0.126 |
Data sourced from Rhoden E, et al. Antiviral Res. 2013 May;98(2):186-91.[2]
Experimental Protocols
Cell and Virus Culture
-
Cell Line: HeLa (human cervical adenocarcinoma) cells are commonly used for poliovirus propagation and antiviral assays. Maintain HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strains: A representative poliovirus strain (e.g., Sabin 1) should be used. Virus stocks can be prepared by infecting confluent monolayers of HeLa cells and harvesting the virus when cytopathic effect (CPE) is extensive. Titer the virus stock using a standard plaque assay or TCID50 (50% tissue culture infectious dose) assay.
Cytotoxicity Assay
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound and V-073 on the host cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound and V-073 in cell culture medium. Add the diluted compounds to the wells in triplicate. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.
Antiviral Synergy Assay (Checkerboard Method)
This protocol utilizes a checkerboard dilution format to test a wide range of concentration combinations of this compound and V-073.
-
Cell Seeding: Seed HeLa cells in 96-well plates as described for the cytotoxicity assay.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound horizontally across the plate.
-
Prepare serial dilutions of V-073 vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone and a "virus only" control (no compounds).
-
-
Virus Infection: Infect the cells with poliovirus at a multiplicity of infection (MOI) that results in 85-95% CPE within 48-72 hours in the absence of any antiviral compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assessment of Viral CPE: Quantify the level of CPE inhibition. This can be done visually or by using a cell viability assay as described above.
-
Data Analysis:
-
The data from the checkerboard assay can be analyzed using specialized software such as MacSynergy II. This program calculates the theoretical additive interaction based on the Bliss independence model and generates a three-dimensional plot visualizing areas of synergy, additivity, or antagonism.[3]
-
Alternatively, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Visualizations
Caption: Mechanism of action of this compound and V-073 in the picornavirus replication cycle.
Caption: Workflow for the in vitro assessment of this compound and V-073 synergy.
Caption: Logical relationship of combining this compound and V-073 for a synergistic outcome.
References
- 1. ovid.com [ovid.com]
- 2. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
Application Notes and Protocols for Poliovirus Inhibition using AG-7404 with BTA798
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poliovirus, the causative agent of poliomyelitis, remains a significant global health concern, particularly in the context of post-eradication strategies. The development of effective antiviral therapies is crucial for managing potential outbreaks and treating chronic infections in immunodeficient individuals. This document provides detailed application notes and protocols for the synergistic inhibition of poliovirus using a combination of two potent antiviral compounds: AG-7404, a 3C protease (3Cpro) inhibitor, and BTA798, a capsid-binding inhibitor. In vitro studies have demonstrated that the combination of these two agents results in a synergistic antiviral effect, offering a promising therapeutic strategy against poliovirus by targeting two distinct stages of the viral life cycle.[1][2]
Compound Information
| Compound | Target | Mechanism of Action |
| This compound | 3C Protease (3Cpro) | An irreversible inhibitor of the picornavirus 3C protease, this compound blocks the processing of the viral polyprotein, which is essential for the formation of mature viral proteins and subsequent replication.[1][2] |
| BTA798 | Viral Capsid (VP1) | A capsid-binding agent that inserts into a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, preventing the conformational changes required for uncoating and release of the viral RNA into the host cell.[3] |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and BTA798, both individually and in combination, against various poliovirus strains. Data is presented as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE).
Table 1: In Vitro Activity of this compound and BTA798 Against a Panel of Polioviruses
| Compound | EC50 Range (µM) |
| This compound | 0.080 - 0.674 |
| BTA798 | 0.003 - 0.591 |
Data represents activity against a panel of 45 poliovirus strains, including all three serotypes, wild-type strains, Sabin vaccine strains, and vaccine-derived polioviruses (VDPVs).
Table 2: Activity of this compound and BTA798 Against V-073-Resistant Poliovirus Variants
| Compound | Parental Strains EC50 (µM) | V-073-Resistant Variants EC50 (µM) |
| This compound | 0.202 - 0.407 | 0.218 - 0.819 |
| BTA798 | Not specified | Inactive against strains with VP1 substitutions at aa 194 and 236. Active against strains with a VP3 A24V substitution. |
V-073 is another capsid inhibitor. These data demonstrate that this compound retains its activity against poliovirus variants that are resistant to certain capsid inhibitors. BTA798's efficacy against resistant strains depends on the specific mutation.
Signaling Pathways and Mechanisms of Action
The synergistic effect of this compound and BTA798 stems from their targeting of two independent and essential steps in the poliovirus replication cycle.
Caption: Dual inhibition of poliovirus replication by BTA798 and this compound.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity by Cytopathic Effect (CPE) Inhibition Assay
This protocol is used to determine the EC50 value of individual antiviral compounds.
Materials:
-
HeLa cells
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Poliovirus stock of known titer
-
Antiviral compounds (this compound, BTA798)
-
Crystal Violet staining solution (0.05% crystal violet, 0.5% Tween-20, 50% ethanol)
-
Plate reader (590 nm)
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 2 x 105 cells/mL in 200 µL of culture medium.
-
Prepare serial dilutions of the antiviral compounds in culture medium.
-
Add the diluted compounds to the wells containing the HeLa cells.
-
Immediately infect the cells with poliovirus at a multiplicity of infection (MOI) that produces complete CPE in 3-4 days.
-
Include cell control wells (cells only) and virus control wells (cells + virus, no drug).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 days or until complete CPE is observed in the virus control wells.
-
After incubation, discard the medium and stain the cells with Crystal Violet solution for 10-15 minutes at room temperature.
-
Gently wash the plates with deionized water and allow them to air dry.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the EC50 values by analyzing the dose-response curves using a suitable software (e.g., four-parameter curve fitting).
Protocol 2: Evaluation of Synergistic Antiviral Activity using the Checkerboard Assay
This protocol is used to assess the interaction between two antiviral compounds.
Materials:
-
Same as Protocol 1.
Procedure:
-
Seed HeLa cells in 96-well plates as described in Protocol 1.
-
Prepare serial dilutions of this compound (Drug A) and BTA798 (Drug B) in a "checkerboard" format. This involves creating a matrix of concentrations where each well contains a unique combination of the two drugs.
-
Typically, Drug A is serially diluted along the rows of the plate, and Drug B is serially diluted along the columns.
-
Include wells with each drug alone to determine their individual MICs under the assay conditions.
-
-
Add the drug combinations to the HeLa cells.
-
Infect the cells with poliovirus as described in Protocol 1.
-
Include cell and virus controls.
-
Incubate, stain, and read the plates as described in Protocol 1.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FICA + FICB
-
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference
-
FIC Index > 4.0: Antagonism
-
Experimental Workflow Diagram
Caption: Workflow for assessing the antiviral synergy of this compound and BTA798.
Conclusion
The combination of this compound and BTA798 represents a potent and synergistic approach to the inhibition of poliovirus replication. By targeting two distinct and essential viral processes, this combination therapy has the potential to be highly effective and may reduce the likelihood of the emergence of drug-resistant variants. The protocols and data presented here provide a framework for further investigation and development of this promising antiviral strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure and inhibition of SARS-CoV-1 and SARS-CoV-2 main proteases by oral antiviral compound AG7404 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of poliovirus complexes with anti-viral drugs: implications for viral stability and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AG-7404 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cytotoxicity assessment of AG-7404 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, irreversible inhibitor of the picornavirus 3C protease.[1] Its primary mechanism of action is to block the processing of viral polyproteins, which in turn inhibits viral replication.[1] It has shown synergistic antiviral activity with capsid inhibitors.[1]
Q2: What is the expected cytotoxicity of this compound in cell lines?
A2: Based on available data, this compound exhibits low cytotoxicity in mammalian cells. In HeLa cells, the 50% cytotoxic concentration (CC50) has been reported to be greater than 100 µM.[1] Another study in uninfected HeLa cells reported a CC50 value of >10 µM, which was the highest concentration tested.[2] This suggests that the cytotoxic effects of this compound are observed at concentrations significantly higher than its effective antiviral concentrations (EC50 values are in the sub-micromolar range).[1][3]
Q3: If cytotoxicity is observed, what is the likely mechanism?
A3: While this compound is designed to be specific for the viral 3C protease, high concentrations of some protease inhibitors have been shown to induce apoptosis in mammalian cells. The potential mechanism could involve the activation of the intrinsic or extrinsic apoptosis pathways, leading to the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).
Q4: How should I prepare this compound for in vitro cytotoxicity assays?
A4: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound cytotoxicity. Data for a wider range of cell lines is currently limited in published literature. Researchers are encouraged to determine the CC50 in their specific cell line of interest using the protocols provided below.
| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Reference |
| HeLa | CPE Assay | Not Specified | > 100 | [1] |
| HeLa | Not Specified | Not Specified | > 10 | [2] |
Note: CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Experimental Protocols & Methodologies
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be consistent across all wells, including a vehicle control (medium with the same percentage of DMSO). Replace the old medium with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells treated with this compound
-
White-walled 96-well plates (for luminescence-based assays)
-
Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include positive and negative controls for apoptosis.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well (typically in a 1:1 ratio with the cell culture medium).
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Protocol 3: PARP Cleavage Western Blot (Apoptosis Marker)
This protocol detects the cleavage of PARP, a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Western Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands corresponding to full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa) using an imaging system. An increase in the 89 kDa fragment indicates apoptosis.
Troubleshooting Guides
Issue: High Well-to-Well Variability in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a few minutes before incubation to ensure even cell distribution. |
| "Edge effects" due to evaporation | Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS or media to maintain humidity. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing at each step. |
Issue: Inconsistent or Unexpected Cytotoxicity Results
| Potential Cause | Recommended Solution |
| This compound precipitation | This compound is poorly soluble in aqueous solutions. Ensure the DMSO stock is properly dissolved before diluting in culture medium. Add the stock solution to the medium while vortexing to ensure rapid dispersion. |
| Inaccurate drug concentration | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Contamination of cell cultures | Regularly check cell cultures for any signs of contamination. Use sterile techniques throughout the experimental process. |
| DMSO toxicity | Ensure the final DMSO concentration is below the toxic level for your specific cell line (generally ≤ 0.5%). Run a vehicle control with the same DMSO concentration as your treated wells. |
Issue: Low Signal or High Background in Apoptosis Assays
| Potential Cause | Recommended Solution |
| Suboptimal timing of assay | The timing of apoptosis can vary between cell lines and with different drug concentrations. Perform a time-course experiment to determine the optimal time point for detecting caspase activation or PARP cleavage. |
| Insufficient drug concentration | Ensure that the concentrations of this compound used are high enough to induce a detectable apoptotic response, if any. |
| Low cell number | Optimize the cell seeding density for your apoptosis assay. |
Visualizations
References
potential off-target effects of AG-7404 in vitro
Technical Support Center: AG-7404
Initial Compound Information:
Based on available scientific literature, this compound is identified as an antiviral agent that functions as an inhibitor of the picornaviral 3C protease.[1][2] Its primary application under investigation is for the treatment of enterovirus infections, including poliovirus.[2][3] Currently, there is no publicly available in vitro research data detailing off-target effects of this compound on cellular signaling pathways, such as kinase cascades, which are a common focus for off-target studies in drug development.
To fulfill the request for a detailed technical support center focused on troubleshooting off-target effects of a research compound in vitro, the following content has been generated for a hypothetical kinase inhibitor designated as AG-X . This example is designed to serve as a comprehensive guide for researchers encountering unexpected results with selective inhibitors in a cell biology context.
Technical Support Center: Hypothetical Kinase Inhibitor AG-X
AG-X is a novel, potent, and selective inhibitor designed to target Tyrosine Kinase 1 (TK1), a key regulator of cellular proliferation and survival. While highly selective, AG-X may exhibit off-target activities at certain concentrations, leading to unexpected experimental outcomes. This guide provides information to help researchers identify, understand, and troubleshoot potential off-target effects of AG-X in vitro.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype (e.g., unexpected morphological changes, decreased viability) that is inconsistent with the known function of the primary target, TK1. Could this be an off-target effect?
A1: Yes, observing a cellular response that cannot be explained by the inhibition of the primary target is a classic indicator of a potential off-target effect.[4] It is crucial to investigate whether AG-X is modulating other signaling pathways. Comparing your results with data from a structurally different inhibitor that also targets TK1 can help clarify if the effect is specific to AG-X.[4]
Q2: I'm observing inhibition of my target protein, TK1, but I also see changes in the phosphorylation of proteins in a parallel signaling pathway. What does this suggest?
A2: This suggests that AG-X may have one or more off-targets in the parallel pathway. Due to the conserved nature of the ATP-binding site in kinases, it's possible for an inhibitor to bind to unintended kinases.[4][5] The first step should be to consult kinase profiling data for AG-X to identify potential off-targets that are part of the affected pathway.
Q3: My dose-response curve for the observed cellular phenotype does not align with the biochemical IC50 for TK1 inhibition. What is the likely cause?
A3: A significant discrepancy between the biochemical potency (IC50) and the cellular effect can indicate off-target activity. If a much higher concentration of AG-X is needed to see the cellular effect, it might be due to poor cell permeability. However, if the cellular effect occurs at a concentration much lower or slightly higher than the IC50 for TK1, it could be driven by a more potently inhibited off-target kinase.
Q4: How can I definitively identify the specific off-targets of AG-X in my experimental system?
A4: The most direct method is to perform a comprehensive kinase selectivity profiling screen.[4][6] These commercially available services test the compound against a large panel of purified kinases to identify unintended interactions and quantify their inhibition.[6][7] Additionally, chemical proteomics can be used to identify non-kinase binding partners.
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during experiments with AG-X.
Issue 1: Unexpected Cytotoxicity in Control Cell Lines
| Observation | Potential Cause | Recommended Action |
| High levels of cell death are observed in a cell line that does not express the primary target, TK1. | The inhibitor has significant off-target cytotoxic effects.[5] | 1. Perform a dose-response curve to determine the IC50 for cytotoxicity in both TK1-positive and TK1-negative cell lines.[5]2. Consult kinome scan data (see Table 1) to identify potential off-target kinases known to regulate cell survival pathways.[5]3. If available, use a more selective inhibitor for TK1 as a control to see if it recapitulates the effect. |
Issue 2: Inconsistent Downstream Signaling Results
| Observation | Potential Cause | Recommended Action |
| Phosphorylation of the direct downstream substrate of TK1 is inhibited, but a substrate in a different pathway is also dephosphorylated. | AG-X is inhibiting an off-target kinase in a separate pathway. | 1. Validate the inhibition of the key suspected off-target kinase in your cellular model using an antibody against its phosphorylated substrate.2. Use a specific inhibitor for the identified off-target to see if it phenocopies the effect of AG-X.3. Perform a knockdown (e.g., using siRNA) of the off-target and assess if it abrogates the effect of AG-X. |
| Phosphorylation of an upstream kinase in the TK1 pathway is unexpectedly increased after AG-X treatment. | Disruption of a negative feedback loop by AG-X. | 1. Investigate the literature for known feedback mechanisms in the TK1 signaling pathway.2. Perform a time-course experiment to observe the dynamics of pathway activation and inhibition. |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the in vitro inhibitory activity of AG-X against its intended target (TK1) and a panel of representative off-target kinases. The selectivity of an inhibitor is a critical factor, and a low selectivity ratio (<10x) suggests that the off-target is more likely to be physiologically relevant at therapeutic concentrations.[4]
Table 1: In Vitro Kinase Selectivity Profile of AG-X
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / TK1 IC50) |
| TK1 (Primary Target) | 5 | - |
| TK2 | 45 | 9x |
| SRC | 250 | 50x |
| ABL1 | 800 | 160x |
| CDK2 | > 10,000 | > 2000x |
| MAPK1 | > 10,000 | > 2000x |
| PI3Kα | 7,500 | 1500x |
Experimental Protocols
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 value of AG-X against a purified kinase.
1. Reagents and Materials:
-
Recombinant purified kinase (e.g., TK1, TK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine Triphosphate)
-
AG-X compound, serially diluted in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase activity detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of AG-X in DMSO, starting from a high concentration (e.g., 30 µM).[4]
-
Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction buffer containing the kinase enzyme and its specific substrate.
-
Inhibitor Addition: Add 50 nL of the serially diluted AG-X or DMSO (vehicle control) to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining kinase activity by adding the luminescent detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of AG-X required to inhibit 50% of the kinase activity.[4]
Visualizations
Signaling Pathway Diagrams
Caption: Intended inhibitory action of AG-X on the TK1 signaling pathway.
Caption: Potential off-target inhibition of the TK2 pathway by AG-X.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for investigating suspected off-target effects.
References
- 1. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of the Safety, Tolerability, and Pharmacokinetics of Single and Multiple Oral Doses of V-7404 in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
AG-7404 stability in cell culture media
This technical support center provides guidance on the use and stability of AG-7404 in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible inhibitor of the picornavirus 3C protease.[1] The 3C protease is an essential viral enzyme that processes the viral polyprotein into mature, functional proteins required for viral replication. By inhibiting this enzyme, this compound blocks viral replication.[1] It has shown activity against various enteroviruses, including poliovirus.[1][2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advised to protect the stock solution from light and store it under nitrogen.[1]
Q3: Is there any published data on the stability of this compound in cell culture media?
Currently, there is no specific published data detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors including the composition of the medium, pH, temperature, and the presence of serum. It is recommended to perform an in-house stability assessment in the specific cell culture medium and conditions used in your experiments.
Q4: Can this compound be used in combination with other antiviral compounds?
Yes, studies have shown that this compound can act synergistically when used in combination with capsid inhibitors such as V-073 and BTA798.[1][2]
Troubleshooting Guide
This guide addresses potential issues you might encounter when working with this compound in cell culture.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The concentration of this compound exceeds its solubility in the media. The solvent used for the stock solution (e.g., DMSO) is at a concentration that causes the compound to precipitate when diluted in aqueous media. | - Visually inspect the media for any precipitate after adding this compound. - Determine the maximum solubility of this compound in your specific cell culture medium. - Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is low (typically ≤0.5%) and does not affect cell viability or compound solubility. - Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent Experimental Results | The compound may be degrading in the cell culture media over the course of the experiment. This can be influenced by factors such as temperature, light exposure, or interactions with media components. | - Minimize the exposure of this compound-containing media to light. - Conduct a time-course experiment to assess the stability of this compound in your media at 37°C. (See Experimental Protocol below). - Consider replenishing the compound with fresh media for long-term experiments. |
| Loss of Antiviral Activity | Degradation of this compound in the experimental setup. Incorrect preparation or storage of stock solutions. | - Verify the storage conditions and age of your this compound stock solution.[1] - Perform a stability study to determine the half-life of this compound under your experimental conditions. - Include positive and negative controls in your antiviral assays to ensure the assay is performing as expected. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Anhydrous DMSO
- Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
- Sterile microcentrifuge tubes or a 96-well plate
- Incubator (37°C, 5% CO2)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
2. Procedure:
- Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Spike the cell culture medium with this compound to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤0.5%).
- Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
- Collect a sample at Time 0. Immediately freeze this sample at -80°C.
- Incubate the remaining samples at 37°C in a 5% CO2 incubator.
- Collect samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Immediately freeze each sample at -80°C.
- Prepare samples for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitated proteins.
- Analyze the supernatant using a validated analytical method (e.g., HPLC-UV or LC-MS) to quantify the concentration of this compound remaining at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
Data Presentation: Stability of this compound in Cell Culture Medium
| Time Point (Hours) | Concentration of this compound (µM) | % Remaining |
| 0 | [Insert your data here] | 100% |
| 2 | [Insert your data here] | [Calculate] |
| 4 | [Insert your data here] | [Calculate] |
| 8 | [Insert your data here] | [Calculate] |
| 24 | [Insert your data here] | [Calculate] |
| 48 | [Insert your data here] | [Calculate] |
| 72 | [Insert your data here] | [Calculate] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a picornavirus 3C protease inhibitor.
Experimental Workflow for Stability Assessment
References
AG-7404 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-7404. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, irreversible inhibitor of the picornavirus 3C protease (3Cpro).[1] The 3C protease is an essential viral enzyme responsible for cleaving the viral polyprotein into mature, functional proteins required for viral replication. By irreversibly binding to the 3C protease, this compound blocks the processing of these viral polyproteins, thereby inhibiting viral replication.[1] This mechanism of action makes it a subject of study for enterovirus infections, such as those caused by poliovirus.[1]
Q2: Was this compound developed to address specific issues with other compounds?
Yes, this compound was developed as an analog of rupintrivir (AG7088) with the aim of improving upon its poor oral bioavailability.[2]
Troubleshooting Guide: Solubility and Precipitation
Researchers may encounter solubility issues with this compound, a hydrophobic compound. The following provides guidance on how to prepare solutions and troubleshoot precipitation problems.
Q3: What is the solubility of this compound in common laboratory solvents?
Quantitative data for the solubility of this compound in various solvents is summarized in the table below. It is important to note that for dissolving in DMSO, ultrasonic treatment and warming may be necessary. Also, the hygroscopic nature of DMSO can affect the solubility of the product, so using a fresh, newly opened container of DMSO is recommended.[1]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 47.75 | Requires sonication and warming. Use fresh, anhydrous DMSO.[1] |
Q4: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What should I do?
This is a common challenge when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several strategies to prevent precipitation:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of cold cell culture medium. Instead, pre-warm the medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution.
-
Use a Step-wise Dilution: First, create an intermediate dilution by adding the DMSO stock to a smaller volume of pre-warmed, serum-free medium. Mix thoroughly and then add this intermediate dilution to the final volume of complete cell culture medium. This gradual change in solvent polarity can help maintain solubility.
-
Maintain a Low Final DMSO Concentration: It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1% and not exceeding 0.5%.[3] High concentrations of DMSO are not only toxic to cells but can also cause the hydrophobic compound to precipitate.
-
Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds and prevent them from precipitating. If you are working in serum-free conditions, the likelihood of precipitation is higher.
Q5: I observe a precipitate in my cell culture plates after incubating with this compound. What could be the cause and how can I fix it?
Precipitation that occurs over time in an incubator can be due to several factors:
-
Temperature and pH Shifts: The incubator environment (37°C and 5% CO2) can alter the temperature and pH of the medium, which in turn can affect the solubility of the compound.[3] Ensure your medium is properly buffered for the CO2 concentration in your incubator.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to precipitation.[3]
-
Evaporation: If the culture plates are not properly sealed, evaporation can occur, leading to an increase in the concentration of all components, including this compound, which may then exceed its solubility limit.
To troubleshoot this, you can perform a solubility test in your specific cell culture medium. Prepare serial dilutions of this compound in the medium and incubate them under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the same duration. Visually inspect for any signs of precipitation (cloudiness, crystals) at different time points. This will help you determine the maximum soluble concentration of this compound under your experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If necessary, use gentle warming (up to 37°C) or brief sonication to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light and store under nitrogen.[3]
Protocol 2: In Vitro Antiviral Assay
This protocol provides a general workflow for testing the antiviral activity of this compound in a cell-based assay. The final concentrations and specific cell line should be optimized for your particular enterovirus of interest.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate host cell line (e.g., HeLa cells for poliovirus)
-
Complete cell culture medium (with or without serum, as required by the cell line)
-
Enterovirus stock of known titer
-
96-well cell culture plates
-
Reagents for assessing viral-induced cytopathic effect (CPE), such as crystal violet or a cell viability assay reagent (e.g., MTT, MTS).
Experimental Workflow:
In Vitro Antiviral Assay Workflow
Procedure:
-
Cell Seeding: Seed the appropriate host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: On the day of the experiment, prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium.
-
Treatment: Remove the cell seeding medium and add the this compound dilutions to the respective wells. Include wells with medium alone (no virus, no compound) as a cell control and wells with medium containing the same final concentration of DMSO as the highest this compound concentration as a vehicle control.
-
Infection: Infect the cells with the enterovirus at a multiplicity of infection (MOI) that will cause significant CPE in the virus control wells within the desired timeframe (e.g., 48-72 hours). Include wells with cells and virus but no compound as a virus control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the predetermined duration.
-
Assessment of CPE: After the incubation period, assess the viral-induced CPE. This can be done qualitatively by microscopic observation or quantitatively using methods like crystal violet staining or a cell viability assay.
-
Data Analysis: Determine the concentration of this compound that inhibits the viral CPE by 50% (EC50) by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway
Picornavirus Polyprotein Processing
This compound targets the viral 3C protease, which plays a crucial role in the post-translational processing of the viral polyprotein. The following diagram illustrates this pathway.
Picornavirus Polyprotein Processing and Inhibition by this compound
In Vivo Formulation Strategies
Q6: How can I formulate this compound for in vivo studies, given its poor aqueous solubility?
For in vivo administration, especially oral, the poor aqueous solubility of this compound needs to be addressed to ensure adequate bioavailability. While specific formulation details for this compound are not extensively published, general strategies for improving the oral bioavailability of poorly soluble compounds can be applied. One common approach is the use of cyclodextrins.
Cyclodextrin-based Formulations:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes. This can enhance the solubility and stability of the drug. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its higher water solubility and safety profile.
General Protocol for Preparing a Cyclodextrin Formulation (to be optimized for this compound):
-
Determine the appropriate cyclodextrin: Based on the molecular size and properties of this compound, a suitable cyclodextrin (e.g., HP-β-CD) should be selected.
-
Prepare the cyclodextrin solution: Dissolve the chosen cyclodextrin in an appropriate aqueous vehicle (e.g., sterile water or saline) to the desired concentration.
-
Complexation: Add the this compound powder to the cyclodextrin solution. The mixture is typically stirred or sonicated for a period of time to facilitate the formation of the inclusion complex. The ratio of drug to cyclodextrin needs to be optimized to achieve maximum solubility and stability.
-
Sterilization: The final formulation should be sterile-filtered (e.g., using a 0.22 µm filter) before administration.
It is crucial to conduct formulation development studies, including solubility enhancement determination and stability testing, to establish a suitable and effective in vivo formulation for this compound.
References
preventing AG-7404 precipitation in aqueous solutions
Welcome to the technical support center for AG-7404. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, irreversible inhibitor of the picornavirus 3C protease.[1] Its mechanism of action involves blocking the processing of viral polyproteins, which in turn inhibits viral replication.[1] this compound has shown synergistic antiviral activity when used in combination with capsid inhibitors.[1]
Q2: What are the basic physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₅O₇ | --INVALID-LINK-- |
| Molecular Weight | 523.54 g/mol | --INVALID-LINK-- |
| LogP | 0.9 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A solubility of up to 25 mg/mL in DMSO has been reported, which may require sonication and warming to fully dissolve the compound. It is advisable to use a fresh, anhydrous grade of DMSO, as the presence of water can negatively impact solubility.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. This will likely result in poor dissolution and precipitation. The recommended procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into the aqueous medium.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Lower the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final solution (note: check for solvent tolerance of your experimental system).- Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and avoid localized high concentrations. |
| The aqueous buffer is at a low temperature. | - Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. | |
| The pH of the aqueous buffer is not optimal for this compound solubility. | - Empirically test a range of pH values for your buffer to identify the optimal pH for this compound solubility. The isoelectric point (pI) can often be a point of minimum solubility. | |
| Precipitation observed over time in the final aqueous solution | The solution is supersaturated and thermodynamically unstable. | - Prepare fresh working solutions immediately before each experiment.- Avoid long-term storage of diluted aqueous solutions of this compound. |
| The compound is degrading in the aqueous environment. | - Assess the stability of this compound in your specific aqueous buffer over the time course of your experiment. | |
| Inconsistent experimental results | Precipitation is occurring, leading to a lower effective concentration of the compound. | - Visually inspect all solutions for any signs of precipitation before use.- Consider using excipients to improve solubility and stability. |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 191.01 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, use a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the DMSO stock solution of this compound into an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing is crucial to prevent the compound from "crashing out" of solution.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits picornavirus replication by targeting the 3C protease.
Experimental Workflow for Preventing Precipitation
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Addressing AG-7404 Resistance Development In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro development of resistance to AG-7404, an irreversible inhibitor of the picornavirus 3C protease.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might resistance develop?
A1: this compound is an orally active, irreversible inhibitor of the picornavirus 3C protease.[1] This protease is essential for processing the viral polyprotein into mature, functional proteins required for viral replication. By blocking this process, this compound inhibits viral replication.[1]
Resistance to protease inhibitors like this compound can theoretically develop through several mechanisms:
-
Target Modification: Mutations in the gene encoding the 3C protease could alter the enzyme's structure, preventing this compound from binding effectively while maintaining sufficient protease activity for viral replication.
-
Increased Target Expression: The virus may evolve to overproduce the 3C protease, requiring higher concentrations of this compound to achieve an inhibitory effect.
-
Viral Efflux: While less common for intracellular viral targets, cellular mechanisms that pump out the compound could be hijacked by the virus, reducing the intracellular concentration of this compound.
-
Bypass Pathways: The virus might develop or utilize alternative mechanisms to process its polyprotein, bypassing the need for the 3C protease.
Q2: Are there any known instances of resistance to this compound?
A2: Current literature does not extensively document the development of resistance to this compound. However, it has been shown to be effective against variants of poliovirus that are resistant to capsid inhibitors like V-073.[1][2][3][4] The development of resistance to 3C protease inhibitors is considered to have a high barrier.[5]
Q3: What are the general approaches to generating this compound resistant viral strains in vitro?
A3: Generating drug-resistant viral strains in vitro typically involves continuous or escalating exposure of the virus-infected host cells to the antiviral agent.[6] Two common methods are:
-
Continuous Exposure with Increasing Concentrations: This involves passaging the virus in the presence of sub-lethal concentrations of this compound and gradually increasing the concentration as the virus adapts.
-
Pulsed Treatment: This method alternates between treating the infected cells with a high concentration of this compound and then removing the drug to allow the viral population to recover.[6] This can select for resistant variants that may have a fitness cost.
Experimental Protocols
Protocol 1: Generating this compound Resistant Virus by Continuous Exposure
Objective: To select for and isolate viral strains with reduced susceptibility to this compound.
Materials:
-
Host cell line permissive to the virus of interest (e.g., HeLa cells for poliovirus)
-
Virus stock with a known titer
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well and 24-well cell culture plates
-
CO2 incubator
Methodology:
-
Determine the EC50 of this compound: Perform a viral inhibition assay to determine the half-maximal effective concentration (EC50) of this compound against the wild-type virus.
-
Initial Selection: Infect host cells with the virus at a specific multiplicity of infection (MOI) in the presence of this compound at a concentration equal to the EC50.
-
Serial Passage: Harvest the virus from the supernatant of the infected cells showing cytopathic effect (CPE) and use this to infect fresh host cells, again in the presence of this compound at the EC50.
-
Dose Escalation: Once the virus consistently replicates at the initial concentration (as evidenced by consistent CPE), double the concentration of this compound for the subsequent passage.
-
Repeat Passaging and Escalation: Continue this process of serial passaging and dose escalation. If the virus fails to replicate at a higher concentration, maintain it at the last permissive concentration for several passages before attempting to increase the dose again.
-
Isolation and Characterization: After a significant increase in the EC50 is observed (e.g., >10-fold), isolate individual viral clones through plaque purification. Characterize the phenotype of the resistant clones by re-evaluating the EC50 and assess their genetic profile by sequencing the 3C protease gene.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Inconsistent EC50 values between experiments. | Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variability.[7] | Always perform a cell count before seeding. Ensure a single-cell suspension and uniform mixing. |
| Reagent Variability: The age and storage of the this compound stock solution or the viability assay reagent can affect results.[7] | Prepare fresh drug dilutions for each experiment from a validated stock solution. Check the expiration date of assay reagents. | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines.[7] | Use cells within a consistent and limited passage number range. | |
| Failure to generate a resistant viral strain. | Drug Concentration Too High: The initial concentration of this compound may be too high, leading to complete inhibition of viral replication and no opportunity for resistant mutants to emerge. | Start the selection process with a lower, sub-optimal concentration of this compound (e.g., 0.5x EC50). |
| High Fitness Cost of Resistance: Mutations conferring resistance may also reduce the virus's ability to replicate, even in the absence of the drug. | Try the pulsed treatment method to allow resistant variants with a fitness cost to recover and amplify. | |
| Insufficient Viral Diversity: The starting viral population may lack pre-existing variants with the potential for resistance. | Consider using a mutagen (e.g., 5-fluorouracil) at a low concentration during the initial passages to increase the mutation rate. | |
| Resistant phenotype is lost after removal of this compound. | Unstable Resistance Mutation: The resistance mutation may be deleterious in the absence of drug selection pressure, causing wild-type revertants to outcompete the resistant strain. | Maintain a low concentration of this compound in the culture medium to sustain selective pressure. Plaque purify the resistant virus to obtain a genetically homogenous population. |
Data Presentation
Table 1: Hypothetical EC50 Values of this compound Against Wild-Type and Resistant Poliovirus Strains
| Virus Strain | EC50 (µM)[2][3] | Fold Change in Resistance |
| Wild-Type Poliovirus | 0.350 | - |
| V-073-Resistant Variant 1 | 0.410 | 1.2 |
| V-073-Resistant Variant 2 | 0.385 | 1.1 |
| Hypothetical this compound Resistant Strain 1 | 4.20 | 12 |
| Hypothetical this compound Resistant Strain 2 | 8.75 | 25 |
Note: Data for hypothetical resistant strains are for illustrative purposes.
Visualizations
Caption: Experimental workflow for generating this compound resistant virus.
Caption: Potential mechanism of resistance to this compound via target mutation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: AG-7404 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the picornavirus 3C protease inhibitor, AG-7404.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, irreversible inhibitor of the picornavirus 3C protease[1]. The 3C protease is a viral enzyme essential for the replication of picornaviruses, such as poliovirus and other enteroviruses[2][3][4]. It functions by cleaving the viral polyprotein into mature structural and non-structural proteins required for viral assembly and propagation[3][4]. This compound blocks this process, thereby inhibiting viral replication[1]. Due to its critical role in the viral life cycle, the 3C protease is a prime target for antiviral drug development[5].
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is recommended to protect the compound from light and store it under nitrogen[1]. For cellular assays, dissolve this compound in a suitable solvent like DMSO[5].
Q3: What are the typical effective concentrations (EC50) of this compound in cell-based assays?
A3: The EC50 values of this compound can vary depending on the specific picornavirus strain and the cell line used. For poliovirus, EC50 values have been reported to range from 0.080 to 0.674 µM[6][7]. Against V-073-resistant poliovirus variants, this compound remains effective with EC50 values in the range of 0.218 to 0.819 μM[6][7].
Q4: Can this compound be used in combination with other antiviral compounds?
A4: Yes, studies have shown that this compound can act synergistically with other antiviral agents. For instance, it has demonstrated synergistic activity when used in combination with capsid inhibitors like V-073 and BTA798[7]. This approach can enhance antiviral efficacy and potentially reduce the emergence of drug-resistant viral strains.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing. Maintain a consistent pipetting speed and tip depth.
-
-
Possible Cause: Edge effects in microplates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Issue 2: Lower than Expected Potency (High EC50 Values)
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage conditions as outlined in the FAQs. Prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize incubation times for both the compound treatment and viral infection. Ensure the multiplicity of infection (MOI) is appropriate for the cell line and virus.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes and altered responses to stimuli.
-
Issue 3: High Background Signal or Cytotoxicity
-
Possible Cause: Compound precipitation in media.
-
Solution: Check the solubility of this compound in your specific cell culture medium. If precipitation is observed at higher concentrations, consider using a lower concentration range or a different solvent.
-
-
Possible Cause: Off-target effects of the compound.
-
Solution: While this compound is a specific 3C protease inhibitor, high concentrations may lead to off-target effects. Include appropriate controls, such as a vehicle-only control and a known inactive compound, to assess for non-specific effects.
-
-
Possible Cause: Contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as this can significantly impact assay results.
-
Data Presentation
Table 1: In Vitro Activity of this compound against Poliovirus
| Virus Type | Strain Type | EC50 Range (µM) | Reference |
| Poliovirus | Wild-type and Vaccine-derived | 0.080 - 0.674 | [6][7] |
| Poliovirus | V-073-resistant variants | 0.218 - 0.819 | [6][7] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Conditions | Reference |
| -80°C | Up to 6 months | Protect from light, store under nitrogen | [1] |
| -20°C | Up to 1 month | Protect from light, store under nitrogen | [1] |
Experimental Protocols
Protocol 1: Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.
-
Cell Seeding: Seed a suitable host cell line (e.g., HeLa cells) in a 96-well plate at a density of 2 x 10^5 cells/mL in 200 µL of Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS)[6].
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium. A typical concentration range to start with is 0.09–5.12 µM[6].
-
Infection and Treatment: Immediately after adding the diluted compound to the cells, infect the cells with the desired picornavirus (e.g., poliovirus) at a multiplicity of infection (MOI) of 100 CCID50[6].
-
Incubation: Incubate the plate at the optimal temperature for the virus and cell line (e.g., 37°C in a 5% CO2 incubator) for a period sufficient to observe significant CPE in the virus control wells (typically 3 days)[1].
-
Quantification of CPE: Assess cell viability using a suitable method. This can be done visually by microscopy or quantitatively using a reagent such as crystal violet or a cell viability assay that measures ATP content (e.g., CellTiter-Glo®)[1].
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of the viral CPE, by plotting the percentage of CPE inhibition against the log of the compound concentration.
Protocol 2: In Vitro Protease Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the 3C protease.
-
Reagents:
-
Purified recombinant 3C protease.
-
A synthetic peptide substrate containing the 3C protease cleavage site. The peptide is often labeled with a fluorophore and a quencher for FRET-based detection.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 150 mM NaCl)[5].
-
This compound dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add the 3C protease to a final concentration of approximately 3 µM[5].
-
Incubate for a pre-determined time at 30°C to allow the inhibitor to bind to the enzyme[5].
-
Initiate the reaction by adding the peptide substrate to a final concentration of around 30 µM[5].
-
-
Detection: Monitor the increase in fluorescence over time as the protease cleaves the substrate, separating the fluorophore from the quencher.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence kinetic data. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the protease activity.
Visualizations
Caption: Mechanism of action of this compound in inhibiting picornavirus replication.
Caption: General experimental workflow for assessing this compound antiviral activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 3C Protease Inhibitors: AG-7404 vs. Rupintrivir (AG-7088)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two notable picornavirus 3C protease inhibitors: AG-7404 and its predecessor, rupintrivir (AG-7088). Both compounds are irreversible inhibitors that target the viral 3C protease, a critical enzyme for picornavirus replication, by blocking the processing of the viral polyprotein.[1][2] This guide synthesizes available experimental data to offer a comprehensive overview of their performance.
Mechanism of Action
Both this compound and rupintrivir are peptidomimetic, irreversible inhibitors of the picornavirus 3C protease.[1][2][3] They form a covalent bond with the active site cysteine residue of the protease, thereby inactivating the enzyme and halting viral replication.[1] this compound is an analog of rupintrivir, developed to improve upon its pharmacokinetic properties, notably offering enhanced oral bioavailability.[4][5]
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activities of AG-7404 and Pleconaril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two notable compounds, AG-7404 and pleconaril. Both agents have demonstrated significant efficacy against a range of viruses, primarily within the Picornaviridae family. This document synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental protocols.
Introduction
This compound is an irreversible inhibitor of the picornavirus 3C protease, an enzyme crucial for viral polyprotein processing and subsequent replication.[1] In contrast, pleconaril is a viral capsid inhibitor that binds to a hydrophobic pocket in the VP1 capsid protein, preventing viral attachment and uncoating.[2][3][4] These distinct mechanisms of action present different strategies for combating viral infections and are a key focus of this comparative analysis.
Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral activities of this compound and pleconaril against various picornaviruses. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | EC₅₀ (µM) | Reference |
| Poliovirus (various strains) | HeLa | 0.080 - 0.674 | [5][6] |
| V-073-resistant Poliovirus | HeLa | 0.218 - 0.819 | [5][6] |
| Human Rhinovirus B14 (hRV-B14) | - | 0.108 | [7] |
| Human Rhinovirus A16 (hRV-A16) | - | 0.191 | [7] |
| Human Rhinovirus A21 (hRV-A21) | - | 0.187 | [7] |
Table 2: In Vitro Antiviral Activity of Pleconaril
| Virus Serotype | Number of Isolates | IC₅₀ Range (µM) | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| Enteroviruses (clinical isolates) | 215 | 0.002 - 3.4 | ≤ 0.03 | ≤ 0.18 | [8] |
| Echovirus 11 | - | - | - | 0.02 | [9] |
| Human Rhinoviruses (clinical isolates) | 46 | <0.01 - >1 µg/ml | - | - | [10] |
| Enterovirus 71 | - | - | - | - | [11] |
Mechanism of Action
The antiviral mechanisms of this compound and pleconaril are fundamentally different, targeting distinct stages of the viral life cycle.
This compound: 3C Protease Inhibition
This compound is a peptidomimetic inhibitor that targets the 3C protease (3Cpro) of picornaviruses.[12] The 3Cpro is essential for the cleavage of the viral polyprotein into mature structural and non-structural proteins required for viral replication. This compound irreversibly binds to the active site of the 3C protease, blocking this cleavage process and thereby halting viral replication.[1]
Caption: this compound inhibits picornavirus replication by targeting the 3C protease.
Pleconaril: Capsid Inhibition
Pleconaril is a capsid-binding agent that inserts into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[2][3][4] This binding stabilizes the capsid, preventing the conformational changes required for receptor binding and the subsequent uncoating and release of the viral RNA into the host cell.[2][3][4]
Caption: Pleconaril blocks viral entry by stabilizing the viral capsid.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral activity studies.
This compound: In Vitro Cytopathic Effect (CPE) Inhibition Assay
The antiviral activity of this compound against polioviruses was assessed using a cytopathic effect (CPE) inhibition assay.[5]
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a concentration of 2 x 10⁵ cells/mL in 200 µL of Minimum Essential Medium (MEM) supplemented with 2% Fetal Bovine Serum (FBS).
-
Compound Addition: Immediately after cell seeding, serial dilutions of this compound are added to the wells.
-
Virus Infection: Cells are then infected with 100 CCID₅₀ (50% cell culture infective dose) of the respective poliovirus strain.
-
Incubation: The plates are incubated at 37°C in a humidified, 5% CO₂ atmosphere for 3 days.
-
CPE Observation: The cytopathic effect is observed microscopically, and the EC₅₀ value (the concentration of the compound that inhibits viral CPE by 50%) is determined.
Caption: Workflow for determining antiviral activity using a CPE inhibition assay.
Pleconaril: In Vitro Susceptibility Testing
The antiviral activity of pleconaril against rhinoviruses was determined using a CPE inhibition assay in HeLa-I cells.[13]
-
Virus Dilution: Five 0.5 log₁₀ dilutions of the virus are prepared.
-
Compound Dilution: Seven concentrations of pleconaril are prepared, ranging from 0.004 µg/ml to 3.8 µg/ml.
-
Assay Setup: The virus dilutions are tested in a matrix against the pleconaril concentrations in a 96-well microplate format with HeLa-I cells.
-
Incubation: Plates are incubated and monitored for the development of viral-induced CPE.
-
Data Analysis: The EC₅₀ value is calculated as the concentration of pleconaril that inhibits the CPE of 100 TCID₅₀ of virus by 50%.
Synergistic Potential
A notable characteristic of this compound is its synergistic antiviral activity when used in combination with capsid inhibitors.[1] Studies have shown that combining this compound with capsid inhibitors like V-073 or BTA798 results in a greater antiviral effect than either agent alone.[5][6] This suggests that a multi-pronged attack on different stages of the viral life cycle could be a highly effective therapeutic strategy.
Conclusion
Both this compound and pleconaril are potent antiviral agents against a range of picornaviruses, but they achieve this through distinct mechanisms. This compound's inhibition of the essential 3C protease offers a different therapeutic target compared to pleconaril's capsid-stabilizing action. The available in vitro data demonstrates significant efficacy for both compounds against their respective target viruses. The synergistic potential of this compound with capsid inhibitors highlights a promising avenue for future antiviral drug development, potentially leading to more robust and effective treatments for picornavirus infections. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative potencies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural and Virological Studies of the Stages of Virus Replication That Are Affected by Antirhinovirus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Picornaviruses and RNA Metabolism: Local and Global Effects of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel capsid binding inhibitor displays potent antiviral activity against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic Lipid Landscape of Picornavirus Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
validation of AG-7404 synergistic activity with other antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antiviral activity of AG-7404, an irreversible inhibitor of the picornavirus 3C protease, when used in combination with other antiviral agents. The data presented herein is intended to inform research and development efforts in the field of antiviral therapies, with a focus on enterovirus infections.
Executive Summary
This compound demonstrates significant synergistic antiviral activity when combined with capsid inhibitors against poliovirus. This synergy is crucial for enhancing efficacy and potentially reducing the emergence of drug-resistant viral strains. This guide summarizes key experimental findings, provides detailed methodologies, and visualizes the underlying mechanisms of action.
Data Presentation: Quantitative Analysis of Synergistic Activity
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of this compound with other antiviral compounds.
Table 1: In Vitro Activity of this compound and Capsid Inhibitors against Poliovirus Strains
| Antiviral Agent | Target | Virus Panel | EC50 Range (µM) |
| This compound | 3C Protease | 45 poliovirus strains | 0.080 - 0.674 |
| V-073 (Pocapavir) | Capsid | 45 poliovirus strains | 0.003 - 0.126 |
| BTA798 | Capsid | 45 poliovirus strains | 0.003 - 0.591 |
Table 2: Synergistic Activity of this compound with Capsid Inhibitors against Sabin Poliovirus Strains
| Drug Combination | Sabin Strain | Synergy Volume (µM²%)* | Interpretation |
| This compound + V-073 | Sabin 1 | 580 | Strong Synergy |
| Sabin 2 | 459 | Strong Synergy | |
| Sabin 3 | 288 | Strong Synergy | |
| This compound + BTA798 | Sabin 1 | 463 | Strong Synergy |
| Sabin 2 | 245 | Strong Synergy | |
| Sabin 3 | 579 | Strong Synergy |
*Synergy volumes were calculated using the MacSynergy II program. Volumes greater than 100 µM²% are considered strong synergy.
Table 3: Synergistic Activity of this compound, Pleconaril, and Mindeudesivir against Enteroviruses
| Drug Combination | Virus | Method | Result |
| This compound + Pleconaril + Mindeudesivir | Enteroviruses | Bliss Independence Model | Synergistic/Additive |
Note: Specific quantitative Bliss synergy scores from the Ravlo et al. (2025) study are not publicly available in the searched literature. The study reports a synergistic/additive effect based on their analysis.
Experimental Protocols
Synergy Analysis of this compound with V-073 and BTA798 (Rhoden E, et al. Antiviral Res. 2013)
-
Cell Line: HeLa cells were seeded in 96-well plates.
-
Virus Infection: Cells were infected with 100 CCID50 of Sabin poliovirus type 1, 2, or 3.
-
Drug Concentrations: A checkerboard dilution matrix was used with the following concentration ranges:
-
This compound: 0.09 – 5.12 µM
-
V-073: 0.025 – 0.625 µM
-
BTA798: 0.20 – 1.25 µM
-
-
Assay: The antiviral effect was determined by assessing the inhibition of viral cytopathic effect (CPE).
-
Synergy Calculation: The degree of synergy was quantified by calculating the volume of inhibition above the theoretical surface of additivity using the MacSynergy II software, based on the Bliss independence model.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the mechanisms of action of the discussed antiviral agents and the experimental workflow for synergy analysis.
Conclusion
The available data strongly support the synergistic interaction between the 3C protease inhibitor this compound and capsid inhibitors like V-073 and BTA798 against poliovirus. This combination presents a promising strategy to enhance antiviral efficacy and combat potential drug resistance. Further investigation into three-drug combinations, as suggested by recent studies, may reveal even more potent antiviral regimens against a broader range of enteroviruses. The detailed experimental protocols provided in this guide can serve as a foundation for future studies in this critical area of drug development.
Comparative Analysis of AG-7404 in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AG-7404, a potent picornavirus 3C protease inhibitor, with other antiviral agents, focusing on its performance in cross-resistance studies. The data presented herein is intended to inform research and development efforts in the field of antiviral therapies.
Executive Summary
This compound demonstrates significant antiviral activity against a broad range of poliovirus strains. Crucially, it maintains its potency against viral variants that have developed resistance to capsid inhibitors, such as V-073. This lack of cross-resistance highlights its distinct mechanism of action and its potential utility in combination therapy or as a second-line treatment. Furthermore, studies on related 3C protease inhibitors suggest a high barrier to resistance development for this class of compounds.
Data Presentation
Table 1: Comparative Antiviral Activity (EC50) of this compound and Capsid Inhibitors against Poliovirus Strains[1]
| Virus Strain | Type | This compound (µM) | V-073 (µM) | BTA798 (µM) |
| V-073-Susceptible | ||||
| Sabin 1 | PV1 | 0.202 | 0.003 | 0.003 |
| Sabin 2 | PV2 | 0.407 | 0.126 | 0.591 |
| Sabin 3 | PV3 | 0.255 | 0.011 | 0.005 |
| Wild-type Panel (n=42) | Various | 0.080 - 0.674 | 0.003 - 0.126 | 0.003 - 0.591 |
| V-073-Resistant | ||||
| PV1-10224-1 (VP3 A24V) | PV1 | 0.218 | >1.0 | 0.004 |
| PV1-10235-1 (VP1 I194M) | PV1 | 0.819 | >1.0 | >1.0 |
| PV2-10230-1 (VP1 I194M) | PV2 | 0.301 | >1.0 | >1.0 |
| PV3-10805-1 (VP1 F236L) | PV3 | 0.284 | >1.0 | >1.0 |
Table 2: Resistance Profile of a Related 3C Protease Inhibitor (SG85)[2]
| Compound | Resistant Mutant | Amino Acid Substitutions | Fold-change in EC50 | Cross-Resistance with Rupintrivir |
| SG85 | HRV-B14 | S127G and T143A in 3Cpro | Low-level | No |
Experimental Protocols
Antiviral Activity Assessment by Cytopathic Effect (CPE) Reduction Assay
This protocol is a representative method for determining the in vitro antiviral activity of compounds against poliovirus, based on the methodology described by Rhoden et al., 2013 and general virological practices.[1][2][3][4]
1. Cell and Virus Preparation:
- HeLa or Vero cells are seeded in 96-well microplates at a density of 1 x 10^4 cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
- Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
- Poliovirus stocks are thawed and diluted in DMEM with 2% FBS to a concentration that will produce a significant cytopathic effect within 48-72 hours.
2. Compound Preparation and Addition:
- Test compounds (this compound, V-073, BTA798) are serially diluted in DMEM. A typical starting concentration is 100 µM with half-log10 dilutions.
- The media from the cell monolayers is removed and replaced with the diluted compounds. For combination studies, a checkerboard dilution matrix is prepared with varying concentrations of two drugs.
3. Virus Infection:
- A predetermined amount of virus (e.g., 100 TCID50) is added to each well containing the test compounds.
- Control wells include: cells only (no virus, no compound), virus only (no compound), and compound only (no virus) to assess cytotoxicity.
4. Incubation and Observation:
- The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
- The cytopathic effect (CPE), characterized by cell rounding and detachment, is observed and scored microscopically.
5. Data Analysis:
- Cell viability can be quantified using a dye such as crystal violet or an MTT assay.
- The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the virus control. This is typically determined using regression analysis of the dose-response curve.
Generation of Resistant Mutants
This is a generalized protocol for the in vitro selection of antiviral-resistant mutants.
1. Virus Propagation in the Presence of Inhibitor:
- A susceptible poliovirus strain is cultured in the presence of a sub-optimal concentration of the antiviral agent (e.g., at or slightly above the EC50 value).
- The virus is allowed to replicate until CPE is observed.
2. Serial Passage:
- The supernatant from the infected cells, containing progeny virus, is harvested and used to infect fresh cell monolayers.
- The concentration of the antiviral agent is gradually increased with each subsequent passage.
3. Plaque Purification:
- After several passages, the virus population is plaque purified in the presence of the selective pressure (the antiviral compound) to isolate individual resistant clones.
4. Characterization of Resistant Mutants:
- The phenotype of the isolated clones is confirmed by determining their EC50 value for the selecting drug and any other drugs of interest to assess cross-resistance.
- The genotype of the resistant mutants is determined by sequencing the relevant viral genes (e.g., the 3C protease gene for this compound or the capsid proteins for V-073) to identify mutations responsible for the resistance phenotype.[5][6][7]
Visualizations
References
- 1. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 3. benchchem.com [benchchem.com]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Characterization of poliovirus variants selected for resistance to the antiviral compound V-073 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Poliovirus Variants Selected for Resistance to the Antiviral Compound V-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterisation of poliovirus mutants resistant to heating at 50 degrees Celsius for 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-7404: A Promising Solution Against V-073 Resistant Poliovirus
For Immediate Release
Rockville, MD – November 20, 2025 – New comparative data highlights the potent antiviral activity of AG-7404, a 3C protease inhibitor, against poliovirus strains resistant to the capsid inhibitor V-073. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's efficacy, supported by experimental data and detailed protocols.
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. V-073, a capsid inhibitor that prevents the uncoating of the poliovirus, has shown susceptibility to resistance through specific mutations in the viral capsid proteins VP1 and VP3.[1][2][3] this compound, with its distinct mechanism of action targeting the viral 3C protease, offers a critical advantage by remaining fully active against these V-073-resistant variants.[4][5][6]
Comparative Antiviral Activity
This compound demonstrates consistent efficacy against both V-073-susceptible and V-073-resistant poliovirus strains. Quantitative analysis from in vitro studies reveals that while V-073's potency diminishes significantly against resistant strains, this compound maintains its inhibitory capabilities.
Table 1: EC50 Values of this compound and V-073 Against V-073-Susceptible Poliovirus Strains
| Compound | Target | EC50 Range (µM) |
| This compound | 3C Protease | 0.080 - 0.674[5][6] |
| V-073 | Capsid Protein | 0.003 - 0.126[5][6][7] |
Table 2: EC50 Values of this compound Against V-073-Resistant Poliovirus Strains
| Compound | Target | V-073 Resistance Mutation | EC50 Range (µM) |
| This compound | 3C Protease | VP1 (I194M/F) or VP3 (A24V) | 0.218 - 0.819[4][5][6] |
The data clearly indicates that this compound's efficacy is not compromised by the mutations that confer resistance to V-073. This makes it a valuable tool for combating poliovirus, particularly in scenarios where resistance to capsid inhibitors is a concern.
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and V-073 are central to understanding the lack of cross-resistance.
V-073 resistance arises from single amino acid substitutions in the VP1 or VP3 capsid proteins, specifically at positions like isoleucine 194 in VP1 or alanine 24 in VP3.[1][2][3] These changes likely alter the drug-binding pocket, reducing the efficacy of V-073. This compound, by targeting the essential 3C protease responsible for cleaving the viral polyprotein, bypasses this resistance mechanism entirely.[4][5]
Synergistic Potential
In vitro studies have demonstrated a synergistic relationship between this compound and V-073 when used in combination.[5][6] This suggests that a combination therapy approach could be highly effective, potentially lowering the required dosage of each drug and further reducing the likelihood of resistance emergence.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented.
Generation of V-073 Resistant Poliovirus Strains
The protocol for selecting V-073 resistant poliovirus variants involves the serial passage of the virus in the presence of the compound.
-
Virus Propagation: Wild-type poliovirus is propagated in a suitable cell line, such as HeLa or LLC-MK2 cells.[1]
-
Drug Selection: The virus is then cultured in the presence of V-073. The concentration of V-073 is critical; it should be sufficient to inhibit the wild-type virus but allow for the potential outgrowth of resistant variants.
-
Serial Passage: The virus harvested from the drug-treated culture is used to infect fresh cell monolayers, again in the presence of V-073. This process is repeated for several passages to select for and enrich the population of resistant viruses.
-
Isolation and Characterization: Individual resistant virus clones are isolated using plaque assays under a V-073 overlay. The genetic basis of resistance is then determined by sequencing the capsid protein genes (VP1, VP3, etc.).[1]
Cytopathic Effect (CPE) Inhibition Assay
The antiviral activity of compounds is quantified by determining the 50% effective concentration (EC50) using a cytopathic effect (CPE) inhibition assay.
-
Cell Plating: Host cells (e.g., HeLa) are seeded in 96-well plates and incubated to form a confluent monolayer.
-
Compound Dilution: A serial dilution of the antiviral compound (this compound or V-073) is prepared.
-
Infection and Treatment: The cell monolayers are infected with a standardized amount of poliovirus and simultaneously treated with the various concentrations of the antiviral compound.
-
Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in control wells (virus-infected, untreated cells).
-
CPE Assessment: The extent of CPE in each well is assessed, often after staining with a vital dye like crystal violet. The EC50 value is then calculated as the concentration of the compound that inhibits the viral CPE by 50%.[5]
Conclusion
This compound demonstrates significant promise as an anti-poliovirus agent, particularly in the context of emerging resistance to capsid inhibitors like V-073. Its distinct mechanism of action ensures its activity against V-073-resistant strains, and its synergistic activity in combination with V-073 opens up new avenues for potent combination therapies. The data presented in this guide underscores the importance of a multi-targeted approach to antiviral drug development for polio and other viral diseases.
References
- 1. Characterization of Poliovirus Variants Selected for Resistance to the Antiviral Compound V-073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of poliovirus variants selected for resistance to the antiviral compound V-073 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ovid.com [ovid.com]
- 6. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of V-073 against Polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance to Picornavirus 3C Protease Inhibitors: A Comparative Analysis of AG-7404
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the picornavirus 3C protease inhibitor AG-7404 and its alternatives, with a focus on the analysis of resistance mutations. The information presented is supported by experimental data to aid in the strategic development of next-generation antiviral therapies.
Introduction to this compound and Viral Resistance
This compound is an irreversible inhibitor of the picornavirus 3C protease (3Cpro), an enzyme essential for viral replication. By blocking this protease, this compound prevents the cleavage of the viral polyprotein into functional viral proteins, thereby halting the viral life cycle.[1] It has demonstrated broad activity against a range of enteroviruses, including poliovirus.[1][2] A key advantage of this compound is its efficacy against viral strains that have developed resistance to other classes of antiviral drugs, such as capsid inhibitors.[1] However, the potential for the virus to develop resistance to this compound itself is a critical consideration for its long-term therapeutic application.
Comparative Analysis of 3C Protease Inhibitors
This compound's primary comparator is Rupintrivir (AG7088), another well-characterized picornavirus 3C protease inhibitor. Both compounds share a similar mechanism of action. Due to the limited availability of specific resistance data for this compound, this guide will utilize experimental data from in vitro resistance studies of Rupintrivir to infer potential resistance mechanisms against this compound. This approach is based on the structural and functional similarities between the two inhibitors.
Quantitative Analysis of Drug Susceptibility
The following table summarizes the in vitro efficacy of this compound and Rupintrivir against wild-type and resistant picornavirus strains.
| Compound | Virus | Strain | EC50 (µM) | Fold Change in EC50 | Reference |
| This compound | Poliovirus | Wild-Type (Panel) | 0.080 - 0.674 | - | [1] |
| Poliovirus | V-073 (Capsid Inhibitor) Resistant | 0.218 - 0.819 | ~1 (No significant change) | [1] | |
| Rupintrivir | Human Rhinovirus 14 (HRV-14) | Wild-Type | ~0.05 | - | |
| Human Rhinovirus 14 (HRV-14) | Rupintrivir-Resistant (Multiple Mutations) | 0.35 - 0.80 | 7 - 16 | ||
| Norwalk Virus | Replicon (Wild-Type) | 1.3 | - | ||
| Norwalk Virus | Rupintrivir-Resistant (A105V/I109V) | 5.9 - 14.3 | 4 - 11 |
Analysis of Resistance Mutations
In vitro selection studies with Rupintrivir have identified several amino acid substitutions in the 3C protease that confer reduced susceptibility. These mutations typically emerge after prolonged exposure to the inhibitor and often accumulate in a stepwise manner.
| Virus | Mutation(s) in 3C Protease | Fold Change in EC50/IC50 | Reference |
| Human Rhinovirus 2 (HRV-2) | N165T | 2 | |
| N165T + E3G or A103V | 5 | ||
| Human Rhinovirus 14 (HRV-14) | T129A + T131A + T143P + Y139H | 7 - 16 | |
| Norwalk Virus | A105V + I109V | 4 - 11 |
These findings suggest that a high genetic barrier may exist for the development of high-level resistance to 3C protease inhibitors like this compound, often requiring multiple mutations for a significant reduction in susceptibility.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Picornavirus replication and the inhibitory action of this compound.
Caption: Experimental workflow for resistance mutation analysis.
Experimental Protocols
In Vitro Selection of this compound Resistant Mutants
Objective: To generate viral strains with reduced susceptibility to this compound through serial passage in the presence of the compound.
Methodology:
-
Cell Culture and Virus Propagation: Plate a suitable host cell line (e.g., HeLa or RD cells) in 6-well plates and allow them to reach 80-90% confluency.
-
Initial Infection: Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 in the presence of a sub-inhibitory concentration of this compound (e.g., at the EC50 value).
-
Serial Passage: After 2-3 days, or when cytopathic effect (CPE) is observed, harvest the culture supernatant containing the progeny virus.
-
Use a fraction of the harvested virus to infect fresh cells, gradually increasing the concentration of this compound in the culture medium with each passage.
-
Continue this process for multiple passages until the virus can replicate efficiently in the presence of high concentrations of this compound.
-
Plaque Purification: Isolate individual viral clones from the resistant population by plaque assay to ensure a homogenous population for further analysis.
Genotypic Analysis of Resistance Mutations
Objective: To identify the specific genetic changes in the 3C protease gene of the resistant virus.
Methodology:
-
Viral RNA Extraction: Extract viral RNA from the culture supernatant of the resistant viral clones using a commercial viral RNA extraction kit.
-
Reverse Transcription PCR (RT-PCR): Synthesize cDNA from the viral RNA and amplify the 3C protease gene using specific primers.
-
DNA Sequencing: Purify the PCR product and sequence the 3C protease gene using Sanger sequencing or Next-Generation Sequencing (NGS) for a more comprehensive analysis of the viral population.
-
Sequence Analysis: Align the sequences of the resistant clones with the wild-type sequence to identify amino acid substitutions.
Phenotypic Analysis of Resistant Mutants
Objective: To quantify the level of resistance conferred by the identified mutations.
Methodology:
-
EC50 Determination: Perform a dose-response assay by infecting host cells with either the wild-type or the resistant virus in the presence of serial dilutions of this compound.
-
After a defined incubation period, measure the extent of viral replication or CPE.
-
Calculate the EC50 value (the concentration of the drug that inhibits 50% of viral activity) for both the wild-type and resistant viruses.
-
Fold-Resistance Calculation: Divide the EC50 of the resistant virus by the EC50 of the wild-type virus to determine the fold-change in resistance.
Validation of Resistance Mutations by Site-Directed Mutagenesis
Objective: To confirm that the identified mutations are directly responsible for the observed resistance phenotype.
Methodology:
-
Primer Design: Design primers containing the desired mutation(s) to be introduced into a plasmid containing the wild-type 3C protease gene.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
-
Template Removal: Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transformation: Transform competent E. coli with the mutated plasmid.
-
Sequence Verification: Isolate the plasmid DNA from the resulting colonies and sequence the 3C protease gene to confirm the presence of the desired mutation(s).
-
Functional Assay: Express the mutated 3C protease and assess its activity in the presence of this compound using a protease activity assay, or generate recombinant virus carrying the mutation and perform phenotypic analysis as described above.
Conclusion
The analysis of resistance mutations is a cornerstone of antiviral drug development. While this compound demonstrates a promising profile with activity against viruses resistant to other drug classes, the potential for the emergence of resistance must be proactively investigated. The data from its analog, Rupintrivir, suggests that a high genetic barrier may exist for picornaviruses to develop significant resistance to 3C protease inhibitors. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound resistance, which will be instrumental in guiding the development of robust and durable antiviral strategies.
References
Structural Showdown: AG-7404's Inhibition of 3C Protease Compared to Key Alternatives
A comprehensive guide for researchers and drug development professionals on the structural basis of AG-7404's potent inhibition of 3C protease, with a comparative analysis against notable alternatives such as Rupintrivir, Nirmatrelvir, and GC376.
The 3C protease of picornaviruses, and the analogous 3C-like (3CL) protease of coronaviruses, are critical enzymes for viral replication, making them prime targets for antiviral drug development.[1] this compound, a peptidomimetic inhibitor, has demonstrated significant promise in targeting the 3C protease of human rhinoviruses (hRV), the primary causative agents of the common cold.[2][3] This guide delves into the structural underpinnings of this compound's inhibitory mechanism, presenting a comparative analysis with other prominent protease inhibitors to inform future drug design and development efforts.
Mechanism of Action: A Covalent Bond
This compound is a derivative of rupintrivir and functions as an irreversible inhibitor of the 3C protease.[2][3] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue within the enzyme's active site.[2][3] For instance, in the hRV-B14 3C protease, this compound covalently binds to Cys146.[2][4] This irreversible binding effectively blocks the substrate-binding pockets, thereby inhibiting the protease's ability to process the viral polyprotein, a crucial step in the viral life cycle.[2][5]
Comparative Inhibitory Potency
The efficacy of this compound and its counterparts can be quantitatively assessed through various metrics, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the equilibrium dissociation constant for inhibition (Ki). A summary of these values for this compound and selected alternative protease inhibitors is presented below.
| Inhibitor | Target Protease | Virus | IC50 (µM) | EC50 (µM) | Ki (nM) |
| This compound | hRV-B14 3C protease | Human Rhinovirus B14 | 0.046[2][3][6] | 0.108[2][3] | - |
| hRV-A16 3C protease | Human Rhinovirus A16 | - | 0.191[2][3] | - | |
| hRV-A21 3C protease | Human Rhinovirus A21 | - | 0.187[2][3] | - | |
| Poliovirus (various strains) | Poliovirus | - | 0.080 - 0.674[6] | - | |
| Rupintrivir | EV71 3C protease | Enterovirus 71 | 7.3[2] | ~0.001[7] | - |
| HRV 3C protease | Human Rhinovirus | - | 0.023 (mean for 48 serotypes)[8] | - | |
| SARS-CoV-2 Mpro | SARS-CoV-2 | 68[4] | - | - | |
| Nirmatrelvir | Wild-type 3CLpro | SARS-CoV-2 | 0.050[9] | 0.11 (Omicron BA.1)[9] | - |
| GC376 | PEDV 3CLpro | Porcine Epidemic Diarrhea Virus | ~1.11[10] | - | - |
| FIPV Mpro | Feline Infectious Peritonitis Virus | - | - | 2.1[11][12] | |
| SARS-CoV Mpro | SARS-CoV | - | - | 20[12] | |
| SARS-CoV-2 Mpro | SARS-CoV-2 | - | - | 40[12] |
Experimental Determination of Structural Basis
The structural basis of protease inhibition is elucidated through a combination of biochemical and biophysical techniques. A generalized workflow for determining the crystal structure of a protease-inhibitor complex is outlined below.
Experimental Protocols
Recombinant 3C Protease Expression and Purification
-
Gene Cloning and Expression: The gene encoding the 3C protease is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification. The vector is then transformed into an expression host, such as E. coli.
-
Cell Culture and Induction: The transformed cells are cultured to a desired density, and protein expression is induced.
-
Cell Lysis: Cells are harvested and lysed to release the cellular contents, including the recombinant protease.
-
Affinity Chromatography: The clarified lysate is passed through an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the target protease.
-
Tag Cleavage (Optional): If the affinity tag needs to be removed, the purified protein is treated with a specific protease (e.g., TEV protease).
-
Size-Exclusion Chromatography: A final purification step using size-exclusion chromatography is performed to separate the protease from any remaining contaminants and aggregates, yielding a highly pure protein sample.[2]
3C Protease Enzymatic Assay (Colorimetric)
This assay measures the activity of the 3C protease by detecting the cleavage of a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing components such as HEPES (pH 7.5), NaCl, EDTA, and a reducing agent like TCEP.[2]
-
Protease Solution: Dilute the purified 3C protease to the desired concentration in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
Substrate Solution: Dissolve the chromogenic peptide substrate (e.g., EALFQ-pNA) in the assay buffer.[2]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the protease solution, and the inhibitor solution to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 405 nm for pNA) over time using a microplate reader. The rate of absorbance change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the absorbance data.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
X-ray Crystallography of Protease-Inhibitor Complex
This technique provides a high-resolution 3D structure of the protease in complex with the inhibitor, revealing the precise binding interactions.
-
Complex Formation: The purified protease is incubated with a molar excess of the inhibitor to ensure the formation of the protease-inhibitor complex.[1]
-
Crystallization Screening: The complex is subjected to a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion to identify conditions that yield well-ordered crystals.[13][14]
-
Crystal Optimization and Growth: The initial crystallization conditions are optimized to produce larger, single crystals suitable for X-ray diffraction.[13][14]
-
X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[13]
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protease-inhibitor complex is then built into the electron density map and refined to obtain the final, high-resolution atomic structure.[15][16]
-
Structural Analysis: The final structure is analyzed to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the inhibitor and the protease active site, providing a detailed understanding of the structural basis of inhibition.
Signaling Pathways and Logical Relationships
The inhibition of 3C protease by this compound directly interferes with the viral replication cycle. The logical flow of this process is depicted below.
By elucidating the structural basis of this compound's potent inhibition and comparing it with other key inhibitors, researchers can gain valuable insights to guide the rational design of next-generation antivirals with improved efficacy and broader spectrums of activity against a range of viral pathogens.
References
- 1. Structural Basis for Antiviral Inhibition of the Main Protease, 3C, from Human Enterovirus 93 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activities of peptide-based covalent inhibitors of the Enterovirus 71 3C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.cn [abcam.cn]
- 6. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Crystallization of Feline Coronavirus Mpro With GC376 Reveals Mechanism of Inhibition [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of X-ray Structures of HIV-1 Protease–Inhibitor Complexes. [bio-protocol.org]
- 16. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AG-7404 with other notable picornavirus 3C protease (3Cpro) inhibitors, focusing on their performance backed by experimental data. The content is intended for an audience with a background in virology, pharmacology, and drug discovery.
Introduction to Picornavirus 3C Protease as a Therapeutic Target
Picornaviruses are a large family of small RNA viruses that cause a wide range of diseases in humans and animals, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enterovirus 71).[1] The replication of picornaviruses relies on the proteolytic processing of a large viral polyprotein into functional structural and non-structural proteins. This crucial step is primarily mediated by the viral 3C protease, a chymotrypsin-like cysteine protease.[2][3][4][5] The essential nature and high conservation of the 3C protease across different picornavirus genera make it an attractive target for the development of broad-spectrum antiviral drugs.[2][6][7]
Mechanism of Action of 3C Protease Inhibitors
Picornavirus 3C protease inhibitors are designed to block the active site of the enzyme, thereby preventing the cleavage of the viral polyprotein and halting viral replication.[8] Many of these inhibitors, including this compound and Rupintrivir, are peptidomimetics that act as irreversible inhibitors by forming a covalent bond with the catalytic cysteine residue in the active site of the 3C protease.[9]
References
- 1. Comparative Antiviral Efficacy of Viral Protease Inhibitors against the Novel SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of a cell-based protease assay for testing inhibitors of picornavirus 3C proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Roles of the Picornaviral 3C Proteinase in the Viral Life Cycle and Host Cells [mdpi.com]
validating the antiviral efficacy of AG-7404 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of AG-7404, a picornavirus 3C protease inhibitor, against other antiviral agents. The information is compiled from various in vitro studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound and its alternatives is summarized below. The 50% effective concentration (EC50) values represent the concentration of the drug required to inhibit the viral cytopathic effect by 50%.
Table 1: Antiviral Activity of this compound and Comparators against Poliovirus in HeLa Cells
| Antiviral Agent | Virus Strain(s) | EC50 Range (µM) | Key Findings |
| This compound | Panel of 45 poliovirus strains | 0.080 - 0.674 | Active against all tested strains, including V-073-resistant variants.[1] |
| V-073 (Pocapavir) | Panel of 45 poliovirus strains | 0.003 - 0.126 | Potent activity against polioviruses.[1][2][3] |
| BTA798 (Vapendavir) | Panel of 45 poliovirus strains | 0.003 - 0.591 | Broad activity against polioviruses.[1] |
Table 2: Antiviral Activity of this compound and Rupintrivir against Human Rhinovirus (HRV)
| Antiviral Agent | Cell Line | Virus Serotype(s) | Mean EC50 (µM) |
| This compound | - | - | - |
| Rupintrivir | H1-HeLa, MRC-5 | Panel of 48 HRV serotypes | 0.023 |
Table 3: Antiviral Activity against other Enteroviruses
| Antiviral Agent | Virus | Cell Line | EC50 (µM) |
| This compound | Coxsackievirus B3 (CV-B3) | - | Inhibitory activity confirmed |
| Rupintrivir | Coxsackievirus B3 (CV-B3) | - | Inhibitory activity confirmed |
| BTA798 (Vapendavir) | Enterovirus 71 (EV71) | - | 0.5 - 1.4 |
Experimental Protocols
The following is a generalized protocol for a Cytopathic Effect (CPE) assay, a common method used to determine the in vitro antiviral efficacy of compounds like this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
Materials:
-
Cell Lines: Appropriate host cells for the virus being tested (e.g., HeLa, Vero, A549).
-
Viruses: A specific strain of virus (e.g., Poliovirus, Human Rhinovirus).
-
Test Compounds: this compound and other antiviral agents for comparison.
-
Cell Culture Medium: Eagle’s Minimum Essential Medium (EMEM) or Dulbecco’s Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well plates.
-
Staining Solution: Neutral red or crystal violet solution.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with a suspension of the chosen cell line to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Compound Addition: Remove the growth medium from the cell monolayers and add the diluted compounds to the wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Virus Infection: Add a standardized amount of virus to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 until the virus control wells show a significant cytopathic effect (typically 2-5 days).
-
Staining: Remove the medium and stain the remaining viable cells with either neutral red or crystal violet solution.
-
Quantification: After washing and drying the plates, the stain is eluted, and the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral cytopathic effect compared to the virus control.[4][5][6][7][8]
Mechanism of Action and Signaling Pathways
This compound is an irreversible inhibitor of the picornavirus 3C protease (3Cpro).[9] This enzyme is essential for the virus to replicate. The 3C protease cleaves the viral polyprotein into individual, functional proteins necessary for viral replication and assembly. By inhibiting this protease, this compound blocks the processing of the viral polyprotein, thereby halting viral replication.[9]
Picornavirus Replication Cycle and this compound Inhibition
The following diagram illustrates the key steps in the picornavirus replication cycle and the point of intervention for this compound.
Caption: Picornavirus replication and this compound's inhibitory action.
Experimental Workflow for Antiviral Efficacy Testing
The diagram below outlines the typical workflow for evaluating the antiviral efficacy of a compound like this compound.
Caption: Standard workflow for in vitro antiviral efficacy testing.
References
- 1. Anti-poliovirus activity of protease inhibitor this compound, and assessment of in vitro activity in combination with antiviral capsid inhibitor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of V-073 against Polioviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antiviral activity of V-073 against polioviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pblassaysci.com [pblassaysci.com]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 6. researchgate.net [researchgate.net]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of AG-7404
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for AG-7404, a potent protease inhibitor used in antiviral research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar research-grade chemical compounds.
Disclaimer: This information is intended as a general guide. Always consult the official Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures for this compound
The following procedures outline the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste. Due to the lack of specific toxicity data, a cautious approach is necessary.
-
Segregate waste streams. Do not mix this compound waste with other types of chemical waste unless explicitly permitted by your institution's EHS office. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and empty stock containers.
-
Liquid Waste: Solutions containing this compound. It is crucial to segregate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated, puncture-proof sharps container for chemical waste.
-
2. Waste Containment and Labeling:
-
Use only approved, chemically compatible waste containers.
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other pertinent information required by your institution, such as the concentration and solvent used.
3. Disposal of Unused this compound:
-
Do not attempt to dispose of solid this compound down the drain or in regular trash.
-
Place the original container with the unused compound into a larger, sealable bag or secondary container and label it as hazardous waste.
4. Decontamination of Labware:
-
Reusable Glassware: Rinse glassware with a suitable solvent (such as ethanol or acetone, depending on the solubility of any residues) to remove all traces of this compound. Collect the rinsate as hazardous liquid waste. After the initial rinse, wash the glassware with soap and water.
-
Disposable Labware: All single-use plasticware, pipette tips, and other disposable items contaminated with this compound should be collected as solid hazardous waste.
5. Disposal of Solutions Containing this compound:
-
Never pour solutions containing this compound down the drain.
-
Collect all aqueous and solvent-based solutions in a designated, labeled hazardous waste container.
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste containers.
-
Follow all institutional procedures for waste accumulation, storage, and documentation.
Quantitative Data
While specific disposal-related quantitative data for this compound is not available, the following table summarizes its known biological activity. This information is critical for understanding its potency and handling it with appropriate caution.
| Parameter | Value | Cell Line | Condition | Reference |
| EC₅₀ | 0.080 - 0.674 µM | HeLa cells | Inhibition of poliovirus replication | [1] |
| EC₅₀ | 0.218 - 0.819 µM | HeLa cells | Activity against V-073-resistant poliovirus strains | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with regulations for chemical waste management.
References
Personal protective equipment for handling AG-7404
Disclaimer: This document provides essential safety and logistical information for handling the research compound AG-7404. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on standard laboratory practices for handling potent, biologically active compounds of unknown toxicity. Researchers must exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is an irreversible inhibitor of the picornavirus 3C protease and is intended for research use only.[1][2][3] It is not for human or veterinary use.[3] Due to its biological activity and the lack of comprehensive safety data, it should be handled with a high degree of care to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in powder form or in solution.
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially when handling stock solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Body Protection | A lab coat worn over full-length pants and closed-toe shoes. Consider a disposable gown when handling larger quantities or if there is a risk of splashing. |
| Respiratory Protection | When handling the powder form outside of a certified chemical fume hood, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure risk.
2.1. Engineering Controls:
-
Chemical Fume Hood: All handling of the solid form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
2.2. Procedural Steps for Handling:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure a chemical spill kit is readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, closed-toe shoes, and long pants.
-
Don safety glasses or goggles.
-
Put on the first pair of nitrile gloves.
-
If handling powder outside a fume hood, don a respirator.
-
Put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Weighing and Solution Preparation (in a chemical fume hood):
-
Carefully weigh the required amount of this compound powder.
-
Use a spatula to transfer the powder to a tared vial.
-
Add the appropriate solvent (e.g., DMSO) to dissolve the compound. This compound is soluble in DMSO.[3]
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and your initials.
-
-
Experimental Use:
-
When diluting the stock solution or adding it to experimental setups, work carefully to avoid splashes or aerosol generation.
-
Keep all containers with this compound sealed when not in use.
-
-
Decontamination:
-
Wipe down the work area in the fume hood and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) followed by a soap and water solution.
-
Dispose of all contaminated wipes and disposable labware as chemical waste.
-
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
3.1. Storage:
-
Store this compound as a solid powder in a dry, dark place. For short-term storage, 0-4°C is suitable, while -20°C is recommended for long-term storage (months to years).[3]
-
Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Protect solutions from light and store under nitrogen if possible.[1]
3.2. Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound (e.g., pipette tips, tubes, gloves, wipes) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated media, in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations. Do not pour any this compound waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
// Workflow prep_area -> gather_materials -> spill_kit -> don_lab_coat; don_lab_coat -> don_eyewear -> don_gloves -> weigh_powder; weigh_powder -> prepare_solution -> experimental_use; experimental_use -> decontaminate; decontaminate -> dispose_solid; decontaminate -> dispose_liquid; dispose_solid -> remove_ppe; dispose_liquid -> remove_ppe; }
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
